molecular formula C10H14O4 B15562454 Guaifenesin-D5

Guaifenesin-D5

Numéro de catalogue: B15562454
Poids moléculaire: 203.25 g/mol
Clé InChI: HSRJKNPTNIJEKV-RORPNYJOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Guaifenesin-D5 is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 203.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H14O4

Poids moléculaire

203.25 g/mol

Nom IUPAC

1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol

InChI

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/i6D2,7D2,8D

Clé InChI

HSRJKNPTNIJEKV-RORPNYJOSA-N

Origine du produit

United States

Foundational & Exploratory

Technical Guide: Guaifenesin-D5 for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Guaifenesin-D5, a deuterated analog of the expectorant drug guaifenesin (B1672422). This document is intended for researchers, scientists, and drug development professionals, offering key technical data, a detailed experimental protocol for its use as an internal standard, and a visual representation of the analytical workflow.

Core Data Presentation

This compound is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of guaifenesin in biological matrices. Its physical and chemical properties are crucial for method development and validation.

ParameterValueReference
CAS Number 1329563-41-8[1]
Molecular Formula C₁₀H₉D₅O₄[1]
Molecular Weight 203.25 g/mol [1]

Experimental Protocol: Quantification of Guaifenesin in Human Plasma using LC-MS/MS

This section details a validated bioanalytical method for the quantification of guaifenesin in human plasma, employing this compound as an internal standard (IS). This method utilizes solid-phase extraction (SPE) for sample cleanup and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection.

1. Materials and Reagents:

  • Guaifenesin reference standard

  • This compound (or a suitable deuterated analog like Guaifenesin-d3) internal standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Ammonium (B1175870) acetate (B1210297)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg/1 cc)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of guaifenesin and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the guaifenesin stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 2000 ng/mL) in a suitable solvent.

3. Sample Preparation (Solid-Phase Extraction):

  • Thaw frozen human plasma samples and vortex to ensure homogeneity.

  • To a 400 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution.

  • Dilute the plasma mixture with 400 µL of HPLC-grade water.

  • Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of HPLC-grade water.

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of HPLC-grade water.

  • Elute the analyte and internal standard from the cartridge with two 1 mL aliquots of methanol.

  • The eluate is then ready for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., Luna C18, 100 x 4.6 mm, 5 µm) is suitable.

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 5 mM ammonium acetate buffer (pH 6.60) in a ratio of 80:20 (v/v) can be used.

    • Flow Rate: A flow rate of 0.8 mL/min is recommended, which may be split before introduction to the mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for guaifenesin and this compound should be optimized on the specific instrument used.

Mandatory Visualizations

Experimental Workflow for Bioanalysis of Guaifenesin

The following diagram illustrates the logical workflow for the quantification of guaifenesin in human plasma using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Human Plasma Sample add_is Add this compound (IS) plasma_sample->add_is dilute Dilute with Water add_is->dilute spe Solid-Phase Extraction (SPE) dilute->spe elute Elute Analyte and IS spe->elute lc_separation LC Separation (C18 Column) elute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification results Results (Concentration) quantification->results metabolic_pathway cluster_metabolism Hepatic Metabolism Guaifenesin Guaifenesin Oxidation Oxidation Guaifenesin->Oxidation Demethylation Demethylation Guaifenesin->Demethylation Metabolite1 β-(2-methoxyphenoxy)-lactic acid (Inactive) Oxidation->Metabolite1 Metabolite2 Hydroxy-guaifenesin (Inactive) Demethylation->Metabolite2

References

A Technical Guide to Deuterium-Labeled Guaifenesin: Synonyms, Metabolism, and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled Guaifenesin, a critical tool in modern pharmaceutical research. This document delves into the nomenclature of its deuterated forms, summarizes key quantitative data, and provides detailed experimental protocols for its application as an internal standard in bioanalytical assays. Furthermore, it visualizes the metabolic fate of Guaifenesin and the rationale behind using its deuterated analogues.

Synonyms and Chemical Identity

Deuterium-labeled Guaifenesin is synthetically modified Guaifenesin where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution is invaluable for studies requiring mass differentiation without altering the fundamental chemical properties of the molecule. The most common deuterated forms are Guaifenesin-d3 and Guaifenesin-d5.

Common synonyms and chemical names include:

  • Guaifenesin-d3 :

    • Guaiacol glyceryl ether-d3[1]

    • Guaiphenesin-d3[1]

    • Glycerol guaiacolate-d3[1]

    • 3-(o-Methoxyphenoxy)-1,2-propanediol-d3

    • Robitussin-d3

    • rac Guaifenesin-d3

    • 3-(2-(methoxy-d3)phenoxy)propane-1,2-diol

    • MY-301-d3[2]

    • SL 90-d3[2]

    • XL90-d3

  • This compound :

    • Guaiacol Glyceryl-D5 Ether

    • Robitussin-D5

    • 3-(o-Methoxyphenoxy)-1,2-propanediol-D5

The non-deuterated parent compound, Guaifenesin, is also known by a variety of names, including Guaiacol glyceryl ether, Guaiphenesin, and Glyceryl guaiacolate.

Quantitative Data

The physicochemical properties of deuterium-labeled Guaifenesin are summarized in the tables below for easy comparison.

Table 1: Properties of Deuterium-Labeled Guaifenesin Variants

PropertyGuaifenesin-d3This compound
CAS Number 1189924-85-31329563-41-8
Molecular Formula C₁₀H₁₁D₃O₄C₁₀H₉D₅O₄
Molecular Weight ~201.24 g/mol ~203.25 g/mol
Synonyms Guaiacol glyceryl ether-d3, Robitussin-d3, MY-301-d3Guaiacol Glyceryl-D5 Ether, Robitussin-D5

Table 2: Physicochemical Properties of Guaifenesin (Parent Compound)

PropertyValue
CAS Number 93-14-1
Molecular Formula C₁₀H₁₄O₄
Molecular Weight ~198.22 g/mol
IUPAC Name 3-(2-methoxyphenoxy)propane-1,2-diol

Metabolic Pathway of Guaifenesin and the Role of Deuteration

Guaifenesin is rapidly metabolized in the liver, primarily through oxidation and O-demethylation. The major inactive metabolites are β-(2-methoxyphenoxy)-lactic acid and hydroxy-guaifenesin. The enzyme O-demethylase plays a key role in its metabolism. This rapid metabolism results in a short plasma half-life of approximately one hour.

Deuteration at metabolically active sites can slow down the rate of metabolism due to the kinetic isotope effect. This can lead to a longer half-life and increased systemic exposure of the drug, which is a desirable pharmacokinetic property.

metabolic_pathway cluster_0 Guaifenesin Metabolism Guaifenesin Guaifenesin Oxidation Oxidation Guaifenesin->Oxidation Primary Pathway Demethylation O-demethylase Guaifenesin->Demethylation Deuterated_Guaifenesin Deuterated Guaifenesin (e.g., Guaifenesin-d3/d5) Deuterated_Guaifenesin->Oxidation Slower Metabolism (Kinetic Isotope Effect) Deuterated_Guaifenesin->Demethylation Metabolite1 β-(2-methoxyphenoxy)-lactic acid (Inactive) Oxidation->Metabolite1 Metabolite2 Hydroxy-guaifenesin (Inactive) Demethylation->Metabolite2

Metabolic pathway of Guaifenesin and the effect of deuteration.

Experimental Protocols

Deuterium-labeled Guaifenesin, particularly Guaifenesin-d3, is frequently used as an internal standard (IS) for the quantification of Guaifenesin in biological matrices like human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for pharmacokinetic and bioequivalence studies.

Quantification of Guaifenesin in Human Plasma using LC-MS/MS with Guaifenesin-d3 as Internal Standard

This protocol is a representative example compiled from established methodologies.

Objective: To determine the concentration of Guaifenesin in human plasma samples.

Materials and Reagents:

  • Human plasma (blank, calibration standards, and quality control samples)

  • Guaifenesin reference standard

  • Guaifenesin-d3 (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare stock solutions of Guaifenesin and Guaifenesin-d3 in methanol.

    • Prepare working solutions of calibration standards and quality controls by spiking blank human plasma with the Guaifenesin stock solution.

    • Prepare a working solution of the internal standard (Guaifenesin-d3) in methanol.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of the Guaifenesin-d3 internal standard working solution.

    • Vortex mix the samples.

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the plasma samples onto the SPE cartridges.

    • Wash the cartridges to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: As per column specifications (e.g., 0.5 mL/min).

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the precursor to product ion transitions for both Guaifenesin and Guaifenesin-d3.

  • Data Analysis:

    • Quantify the amount of Guaifenesin in the samples by calculating the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve using the prepared calibration standards.

    • Determine the concentration of Guaifenesin in the unknown samples from the calibration curve.

experimental_workflow cluster_workflow LC-MS/MS Quantification Workflow start Start: Plasma Sample (Unknown, Calibrator, or QC) add_is Add Internal Standard (Guaifenesin-d3) start->add_is sample_prep Sample Preparation (e.g., Solid Phase Extraction) add_is->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis end End: Guaifenesin Concentration data_analysis->end

Workflow for the quantification of Guaifenesin in plasma.

Conclusion

Deuterium-labeled Guaifenesin serves as an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and precision of bioanalytical methods, which are fundamental for regulatory submissions and clinical studies. The understanding of Guaifenesin's metabolic pathways provides a strong rationale for the development of deuterated versions with potentially improved pharmacokinetic profiles. The methodologies and data presented in this guide offer a solid foundation for professionals engaged in the research and development of pharmaceuticals.

References

The Role of Guaifenesin-D5 in Modern Analytical Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the pharmaceutical and biomedical fields, the demand for high accuracy, precision, and robustness in quantitative assays is paramount. This technical guide delves into the critical function of Guaifenesin-D5, a deuterated stable isotope-labeled internal standard, in the sensitive and reliable quantification of the expectorant drug Guaifenesin. By leveraging the principles of isotope dilution mass spectrometry, this compound has become an indispensable tool for researchers, scientists, and drug development professionals.

Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of this compound is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound (this compound) is added to a sample at the very beginning of the analytical workflow.[1] Because this compound is chemically almost identical to the non-labeled analyte (Guaifenesin), it experiences the same physical and chemical processes throughout sample preparation, chromatography, and ionization.[2][3] Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.[1] The mass spectrometer can differentiate between the two compounds due to the mass difference imparted by the deuterium (B1214612) atoms.[2] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, correcting for variations and leading to highly accurate and precise quantification.

Advantages of Using this compound as an Internal Standard

The use of a deuterated internal standard like this compound is widely considered the "gold standard" in quantitative bioanalysis for several key reasons:

  • Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. Since this compound co-elutes with Guaifenesin, it experiences the same matrix effects, allowing for effective normalization of the analyte signal.

  • Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are a common source of error. This compound tracks the analyte through this entire process, ensuring that the final measured ratio is independent of recovery.

  • Improved Precision and Accuracy: By accounting for variations in injection volume and instrument response, the use of a deuterated internal standard significantly enhances the precision and accuracy of the analytical method.

  • Regulatory Acceptance: The use of deuterated internal standards is highly recommended by regulatory agencies for the validation of bioanalytical methods.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated bioanalytical methods for Guaifenesin, highlighting the performance achieved with the use of deuterated and other internal standards.

Table 1: Comparison of LC-MS/MS Method Parameters for Guaifenesin Quantification

ParameterMethod 1Method 2
Internal Standard rac-Guaifenesin-d3Glibenclamide
Extraction Method Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Chromatographic Column Reversed-phase C18Kromosil C18 (5µm, 150mm x 4.6mm)
Mobile Phase IsocraticIsocratic: Methanol (B129727)/0.1% Formic Acid
Detection Mode MRM (Positive Ion Mode)MRM
Mass Transition (Guaifenesin) m/z 199.1/125.1m/z 163.000

Table 2: Linearity and Limit of Quantification (LOQ) for Guaifenesin in Human Plasma

Internal StandardLinear Range (ng/mL)Lower Limit of Quantification (LOQ) (ng/mL)Reference
Guaifenesin-d38–22008
Glibenclamide23.966 - 6001.15423.966
Osalmide5.0 - 2000.0Not Specified
Tetryzoline HCl50 - 150035.16 (LOD)

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are generalized protocols for sample preparation and LC-MS/MS analysis incorporating a deuterated internal standard like this compound.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

  • Spiking: To a 100 µL aliquot of plasma sample, add a small volume (e.g., 10 µL) of the this compound internal standard working solution at a known concentration.

  • Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is used to extract the analyte and internal standard from the biological matrix into an immiscible organic solvent.

  • Spiking: Add the this compound internal standard to the plasma sample.

  • pH Adjustment: Adjust the pH of the plasma sample to optimize the extraction of Guaifenesin.

  • Extraction: Add an appropriate volume of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following is a generalized procedure for the analysis of Guaifenesin and this compound.

  • Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of Guaifenesin.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component (e.g., water with 0.1% formic acid) is often employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is typically used for detection. The MRM transitions for Guaifenesin and this compound are selected to ensure high selectivity and sensitivity.

Visualizing the Workflow and Principles

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the use of this compound in analytical chemistry.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound Sample->Spike Extraction Extraction (e.g., PPT, LLE, SPE) Spike->Extraction Cleanup Sample Cleanup and Concentration Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Guaifenesin / this compound) MS->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Experimental workflow for the quantitative analysis of Guaifenesin using this compound.

G cluster_result Result Analyte Guaifenesin Analyte_loss Analyte Loss Analyte->Analyte_loss Ion_Suppression Ion Suppression Analyte->Ion_Suppression IS This compound IS_loss IS Loss IS->IS_loss IS->Ion_Suppression Matrix Matrix Components Matrix->Ion_Suppression Ratio Peak Area Ratio (Analyte / IS) Remains Constant IS_loss->Analyte_loss Compensates for

Caption: Principle of compensation for analytical variability using a deuterated internal standard.

Conclusion

This compound is a powerful tool in analytical chemistry that enables the highly accurate and precise quantification of Guaifenesin in complex biological matrices. Its role as a stable isotope-labeled internal standard is central to the principles of isotope dilution mass spectrometry, providing a robust solution to mitigate challenges such as matrix effects and sample preparation variability. For researchers, scientists, and drug development professionals, the use of this compound is a critical component in the development and validation of reliable bioanalytical methods, ultimately ensuring the quality and integrity of pharmacokinetic and clinical study data.

References

Guaifenesin-D5: A Technical Guide to its Application as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Guaifenesin-D5, a deuterium-labeled stable isotope, and its critical role as an internal standard in the quantitative bioanalysis of Guaifenesin (B1672422). The use of such standards is paramount for achieving the accuracy, precision, and robustness required in pharmacokinetic, bioequivalence, and other clinical and preclinical studies.

Introduction to Guaifenesin and the Gold Standard of Internal Standards

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant medication that helps to loosen mucus and make coughs more productive.[1][2] To accurately measure its concentration in biological matrices like plasma or serum, a robust analytical method is essential.

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[3][4] A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), ¹³C, or ¹⁵N).[5] this compound is the deuterium-labeled analog of Guaifenesin, making it an ideal internal standard for bioanalytical applications. Because it is chemically almost identical to the analyte, it co-elutes during chromatography and exhibits similar behavior during sample extraction and ionization, effectively correcting for variations in the analytical process.

Physicochemical Properties

The key difference between Guaifenesin and its deuterated internal standard, this compound, is the slight increase in molecular weight due to the substitution of five hydrogen atoms with deuterium. This mass difference is fundamental to their differentiation in a mass spectrometer.

PropertyGuaifenesinThis compound
Chemical Name 3-(2-methoxyphenoxy)propane-1,2-diol3-(o-Methoxyphenoxy)-1,2-propanediol-D5
CAS Number 93-14-11329563-41-8
Molecular Formula C₁₀H₁₄O₄C₁₀H₉D₅O₄
Molecular Weight 198.22 g/mol 203.25 g/mol

Principle of Bioanalysis using a Stable Isotope-Labeled Internal Standard

The core principle of using a SIL-IS like this compound is to provide a reference compound that behaves identically to the analyte (Guaifenesin) throughout the analytical workflow. By adding a known amount of this compound to every sample, any loss during sample preparation or fluctuation in instrument response will affect both the analyte and the internal standard proportionally. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). The final concentration is calculated based on the ratio of the analyte's response to the internal standard's response, leading to highly accurate and precise results.

sil_is_principle cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound (IS) Sample->Spike Extract Co-Extraction of Guaifenesin & IS Spike->Extract LC Co-elution in LC Column Extract->LC MS Differential Detection by Mass Spectrometer LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Accurate Quantification of Guaifenesin Ratio->Quant

Principle of analysis using a stable isotope-labeled internal standard.

Guaifenesin Metabolism

Understanding the metabolic fate of Guaifenesin is crucial for interpreting pharmacokinetic data. Guaifenesin is rapidly metabolized in the liver. The primary metabolic pathways are oxidation to β-(2-methoxyphenoxy)-lactic acid and O-demethylation, which forms hydroxyguaifenesin. Both of these major metabolites are inactive.

metabolism_pathway Guaifenesin Guaifenesin Oxidation Oxidation Guaifenesin->Oxidation Demethylation O-Demethylation (O-demethylase) Guaifenesin->Demethylation Metabolite1 β-(2-methoxyphenoxy)-lactic acid (Inactive) Oxidation->Metabolite1 Metabolite2 Hydroxyguaifenesin (Inactive) Demethylation->Metabolite2

Primary metabolic pathways of Guaifenesin.

Detailed Experimental Protocol: Quantification of Guaifenesin in Human Plasma

This section outlines a typical bioanalytical method for the quantification of Guaifenesin in human plasma using LC-MS/MS with this compound as the internal standard.

experimental_workflow start Start: Human Plasma Sample step1 1. Add this compound (IS) to plasma sample start->step1 step2 2. Perform Liquid-Liquid Extraction (LLE) with an organic solvent step1->step2 step3 3. Evaporate organic layer to dryness and reconstitute residue step2->step3 step4 4. Inject onto LC-MS/MS system step3->step4 step5 5. Chromatographic Separation (e.g., C18 column) step4->step5 step6 6. Mass Spectrometric Detection (MRM Mode) step5->step6 end End: Data Analysis & Quantification step6->end

Bioanalytical workflow for Guaifenesin quantification.

I. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma (sample, calibration standard, or quality control) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound in methanol) and vortex briefly.

  • Add 1 mL of an organic extraction solvent (e.g., tertiary butyl methyl ether or a methanol-methylene chloride mixture).

  • Vortex mix for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase and vortex.

  • Transfer the solution to an autosampler vial for injection.

II. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A reverse-phase column, such as a Kromosil C18 (150mm x 4.6mm, 5µm) or Kinetex C18 (50mm x 4.6mm, 2.6µm).

  • Mobile Phase: An isocratic mixture, for example, methanol (B129727) and 0.1% formic acid in water (90:10 v/v).

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-20 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Guaifenesin: m/z 199 → 125

    • This compound: m/z 204 → 125 (Predicted, based on D5 labeling)

Method Performance and Validation Data

The use of a suitable internal standard is reflected in the performance of the bioanalytical method. The following tables summarize validation data from published methods for Guaifenesin, highlighting the performance achieved.

Table 1: Linearity and Limit of Quantification (LOQ)

Internal StandardLinearity Range (ng/mL)Lower Limit of Quantification (LOQ) (ng/mL)Reference
Glibenclamide23.97 - 6001.1523.97
Tetryzoline HCl50 - 150050 (LOD was 35.16)
Mephenesin50 - 400050

Note: While specific data for a this compound validated method was not fully detailed in the search results, SIL-IS typically allow for achieving lower LOQs and improved linearity compared to structural analogs.

Table 2: Precision and Accuracy Data

This table presents intra-day and inter-day precision (as Relative Standard Deviation, RSD, or Coefficient of Variation, CV) and accuracy from a validated method using a non-isotopic internal standard. The use of this compound is expected to yield even better precision and accuracy.

Analyte ConcentrationIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)Reference
LLOQ (50 ng/mL)4.8115.45.0113.2
Low QC (150 ng/mL)8.7108.78.4105.3
High QC (3000 ng/mL)7.6102.37.9101.7

Table 3: Recovery

Recovery demonstrates the efficiency of the extraction process. A consistent recovery for both the analyte and internal standard is crucial.

Concentration LevelMean Recovery of Guaifenesin (%)Reference
Low Quality Control98.03
Middle Quality Control104.33
High Quality Control106.12
Overall Mean 102.83

Conclusion

This compound serves as the ideal internal standard for the quantification of Guaifenesin in biological matrices. Its use in LC-MS/MS-based bioanalytical methods is critical for compensating for variability in sample preparation and instrument response. This leads to the generation of highly reliable, precise, and accurate data, which is fundamental to the successful progression of drug development programs and clinical research involving Guaifenesin. The methodologies and principles outlined in this guide underscore the importance of selecting a stable isotope-labeled internal standard to ensure the integrity of bioanalytical results.

References

An In-depth Technical Guide to the Core Mechanism of Action of Guaifenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the mechanism of action of Guaifenesin-D5, focusing on the core principles that govern its therapeutic effects. It outlines the current understanding of its molecular interactions, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows.

Introduction: Guaifenesin vs. This compound

Guaifenesin is a widely used over-the-counter expectorant medication designed to loosen and thin mucus in the airways, thereby relieving chest congestion.[1][2] this compound is a deuterated analog of Guaifenesin, meaning one or more hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen.

The fundamental mechanism of action of this compound is identical to that of its non-deuterated counterpart. The primary purpose of deuteration in drug development is to leverage the kinetic isotope effect.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the molecule more resistant to metabolic breakdown by enzymes.[4] This alteration typically results in a significantly lower rate of metabolism and a longer plasma half-life, which can improve the drug's pharmacokinetic profile, potentially allowing for less frequent dosing.[5]

This guide will therefore focus on the established and proposed mechanisms of action for Guaifenesin, with pharmacokinetic data presented for both compounds to highlight the impact of deuteration.

Core Mechanism of Action

The expectorant activity of Guaifenesin is attributed to a multi-faceted mechanism involving both indirect neural reflexes and direct actions on the airway epithelium. It effectively increases the volume and reduces the viscosity of bronchial secretions, which enhances mucociliary clearance and makes coughs more productive.

2.1 Neurogenic Gastric-Pulmonary Reflex

The primary and most cited mechanism is the stimulation of a gastric-pulmonary reflex.

  • Gastric Irritation: Following oral administration, Guaifenesin acts as a mild irritant to the gastric mucosa.

  • Vagal Nerve Stimulation: This irritation stimulates afferent fibers of the vagus nerve.

  • Reflex Secretion: The signal is transmitted to the brainstem, which in turn triggers a cholinergic parasympathetic reflex. Efferent vagal pathways then stimulate secretory glands in the bronchial walls to increase the volume of respiratory tract fluid.

This neurogenic pathway is supported by studies in rats, which demonstrated that orally administered Guaifenesin increased respiratory secretions, an effect not observed with intravenous administration.

2.2 Direct Action on Airway Epithelial Cells

Emerging in vitro evidence suggests that Guaifenesin also exerts direct effects on the respiratory epithelium. Studies using differentiated human airway epithelial cells have shown that clinically relevant concentrations of Guaifenesin can:

  • Suppress Mucin Production: It dose-dependently inhibits the production and secretion of MUC5AC, a major gel-forming mucin, even in cells stimulated with inflammatory mediators like IL-13.

  • Reduce Mucus Viscoelasticity: By decreasing mucin content, Guaifenesin directly reduces the viscosity and elasticity of mucus.

  • Enhance Mucociliary Transport: The resulting thinner mucus is more easily transported by the cilia, improving overall mucociliary clearance rates.

2.3 Additional Effects

  • Cough Reflex Inhibition: In patients with upper respiratory tract infections, Guaifenesin has been shown to reduce cough reflex sensitivity, an effect not seen in healthy volunteers. This suggests it may modulate hypersensitive cough receptors.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of Guaifenesin. Data for this compound is limited in public literature, as it is primarily used in pharmacokinetic studies as a stable-labeled internal standard; however, the expected impact of deuteration is described.

Table 1: Pharmacokinetic Parameters of Guaifenesin

Parameter Value Reference
Absorption Well-absorbed from the GI tract
Plasma Half-Life (t½) Approximately 1 hour
Time to Peak Plasma (Tmax) ~0.25 to 1 hour (Immediate-Release)
Metabolism Rapidly metabolized in the liver via oxidation and demethylation. The major metabolite is β-(2-methoxyphenoxy)-lactic acid.

| Excretion | Metabolites are excreted renally. No unchanged drug is detected in urine. | |

Note on this compound: Deuteration at metabolically active sites is expected to decrease the rate of oxidation and demethylation. This would lead to a longer half-life (t½) and increased overall drug exposure (AUC) compared to the non-deuterated form.

Table 2: Pharmacodynamic Effects of Guaifenesin (in vitro)

Parameter Effect Concentration/Dose Reference
MUC5AC Secretion Inhibition ~80% inhibition (in IL-13 stimulated cells) 300 µM
MUC5AC Content Inhibition ~90% inhibition (in IL-13 stimulated cells) 300 µM
Mucociliary Transport (MCT) >6-fold increase (vs. IL-13 alone) 30 µM

| Mucus Elastic Modulus (G') | Reduced to 10% of IL-13-only values | 30 µM | |

Experimental Protocols

4.1 Protocol: Evaluating Direct Effects on Mucin Secretion

This protocol is based on methodologies used to assess the direct action of Guaifenesin on airway cells.

  • Cell Culture: Differentiated human bronchial epithelial cells are cultured at an air-liquid interface (ALI) for several weeks to form a polarized, mucociliary epithelium that mimics the in vivo airway.

  • Stimulation (Optional): To model hypersecretory conditions, cultures are pre-treated with an inflammatory mediator such as Interleukin-13 (IL-13, e.g., 1 ng/mL) for 72 hours.

  • Treatment: Guaifenesin (e.g., 10-300 µM) is added to the basolateral medium to simulate systemic exposure. Control cultures receive a vehicle.

  • Sample Collection: At specified time points (e.g., 3, 8, 24 hours), the apical surface is washed with a buffered solution to collect secreted mucins. The cells are then lysed to measure intracellular mucin content.

  • Quantification: The amount of MUC5AC protein in the apical washes and cell lysates is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: A dose-response curve is generated to determine the concentration-dependent effect of Guaifenesin on both mucin secretion and intracellular content.

4.2 Protocol: Measuring Mucus Viscoelasticity

This protocol outlines a method for quantifying the rheological properties of mucus following treatment.

  • Sample Collection: Apical secretions are collected from ALI cultures (as described in 4.1) or from induced sputum samples.

  • Instrumentation: A cone-plate or parallel-plate rheometer is used for the measurement. The instrument must be capable of performing oscillatory shear tests.

  • Measurement Procedure:

    • A small sample volume (e.g., 30-50 µL) is carefully loaded onto the rheometer plate. A solvent trap is used to prevent sample dehydration, especially at 37°C.

    • Amplitude Sweep: Performed at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR) where the material's structure is not being destroyed by the measurement itself.

    • Frequency Sweep: Performed at a constant strain within the LVR (e.g., 2%) across a range of frequencies (e.g., 0.05-50 Hz).

  • Data Analysis: The test yields the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), representing the viscous component. A decrease in these values indicates reduced viscoelasticity.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this guide.

Guaifenesin_Vagal_Pathway cluster_GI Gastrointestinal Tract cluster_Neural Neural Pathway cluster_Airway Respiratory Tract Oral Oral Administration of Guaifenesin Gastric Mild Irritation of Gastric Mucosa Oral->Gastric Vagus_A Stimulation of Vagal Afferent Nerves Gastric->Vagus_A Brainstem Signal to Brainstem Vagus_A->Brainstem Vagus_E Efferent Parasympathetic Reflex Signal Brainstem->Vagus_E Glands Stimulation of Bronchial Glands Vagus_E->Glands Secretion Increased Volume of Airway Fluid Glands->Secretion

Caption: Proposed neurogenic gastric-pulmonary reflex pathway of Guaifenesin.

Mucin_Secretion_Workflow Culture 1. Culture Human Airway Epithelial Cells (ALI) Stim 2. Stimulate with IL-13 (to induce hypersecretion) Culture->Stim Treat 3. Treat with Guaifenesin (Basolateral Application) Stim->Treat Collect 4. Collect Apical Wash (Secreted) & Cell Lysate (Intracellular) Treat->Collect ELISA 5. Quantify MUC5AC via ELISA Collect->ELISA Analyze 6. Analyze Dose-Response Effect ELISA->Analyze

Caption: Experimental workflow for measuring mucin secretion in vitro.

Deuteration_Effect Guaifenesin Guaifenesin (C-H Bonds) Deuteration Deuteration Guaifenesin->Deuteration GuaifenesinD5 This compound (C-D Bonds) Deuteration->GuaifenesinD5 Metabolism Slower Hepatic Metabolism GuaifenesinD5->Metabolism Kinetic Isotope Effect MoA Identical Mechanism of Action GuaifenesinD5->MoA No Change PK Altered Pharmacokinetics (e.g., Longer Half-Life) Metabolism->PK

References

Locating a Certificate of Analysis for Guaifenesin-D5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining a Certificate of Analysis (CoA) for a reference standard like Guaifenesin-D5 is a critical step in ensuring the quality and validity of experimental results. This guide provides a detailed overview of where to find a this compound CoA, outlines the typical data you can expect to find, and illustrates the procurement process.

Key Suppliers and CoA Availability

Several reputable chemical suppliers provide this compound and make their Certificates of Analysis available to customers. The ease of access to this documentation can vary, with some suppliers offering direct downloads from their website, while others may require a purchase or a formal request.

SupplierProduct NameCAS NumberCoA Availability
Simson Pharma Limited This compound1329563-41-8Available on their website by entering the batch number. They state that every compound is accompanied by a CoA.[1]
Santa Cruz Biotechnology rac this compound93-14-1 (unlabeled)Mentioned as available under "SDS & Certificate of Analysis" on the product page.[2]
MedchemExpress This compound1329563-41-8A sample CoA for the non-deuterated form is available, suggesting a similar document is provided for the D5 version upon purchase.[3][4]
Pharmaffiliates rac this compound1329563-41-8Product information is available, and a CoA is typically expected for pharmaceutical standards.
Lotusfeet Pharma This compound1329563-41-8Product listed, and as a supplier for pharmaceutical research, a CoA would be standard.[5]

Experimental Protocols Mentioned in a Typical CoA

A Certificate of Analysis for a reference standard like this compound will typically include results from a variety of analytical tests to confirm its identity, purity, and quality. The methodologies for these tests are often based on pharmacopeial standards (e.g., USP, EP) or in-house validated methods. While the full detailed protocols are usually not included in the CoA itself, the document will reference the methods used. Key experiments cited often include:

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of the compound and quantifying any impurities. The CoA will specify the method parameters such as the column type, mobile phase composition, flow rate, and detector wavelength.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of this compound and to provide structural information. The CoA will indicate the ionization technique used (e.g., ESI, APCI) and the observed mass-to-charge ratio (m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the compound and to ensure the correct placement of the deuterium (B1214612) labels. The CoA will report the chemical shifts, multiplicities, and integration values of the observed signals.

  • Loss on Drying (LOD): This test determines the amount of volatile matter (e.g., water, residual solvents) in the sample. The methodology involves drying the sample at a specified temperature and pressure until a constant weight is achieved.

  • Residual Solvents: Gas Chromatography (GC) is often used to identify and quantify any residual solvents from the synthesis process. The CoA will list the detected solvents and their concentrations, which are compared against established limits (e.g., ICH guidelines).

  • Assay: This determines the potency of the reference standard and is often performed by HPLC or titration. The result is typically expressed as a percentage on an "as is" or "dried" basis.

Workflow for Obtaining a this compound Certificate of Analysis

The process of acquiring a CoA for this compound generally follows a standard workflow, from initial supplier identification to the final documentation review.

cluster_0 Phase 1: Supplier Identification & Vetting cluster_1 Phase 2: Procurement & Documentation Request cluster_2 Phase 3: Reception & Verification A Identify Potential Suppliers of this compound B Review Supplier Websites for CoA Availability A->B C Contact Supplier for Sample CoA (if necessary) B->C D Request a Quotation C->D E Place Purchase Order D->E F Request Lot-Specific CoA E->F G Receive this compound and CoA F->G H Review CoA for Completeness and Compliance G->H I Approve for Use in Research/Development H->I

References

In-Depth Technical Guide to the Physical and Chemical Characteristics of Guaifenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of Guaifenesin-D5, a deuterated analog of the widely used expectorant, Guaifenesin. This document is intended to serve as a technical resource, offering detailed data and experimental context for researchers and professionals engaged in drug development and analytical studies.

Introduction

This compound is the deuterium-labeled version of Guaifenesin, where five hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution makes it an invaluable tool in various analytical applications, particularly as an internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical and physical properties are nearly identical to those of Guaifenesin, allowing it to mimic the behavior of the parent drug during sample preparation and analysis, thus ensuring greater accuracy and precision in quantification.[2]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated Guaifenesin are also provided where available.

PropertyThis compoundGuaifenesin
Chemical Name 3-(o-Methoxyphenoxy)-1,2-propanediol-D53-(2-methoxyphenoxy)propane-1,2-diol[3]
Synonyms Guaiacol (B22219) Glyceryl-D5 Ether; Robitussin-D5[4]Glyceryl guaiacolate, Guaiphenesin[3]
Molecular Formula C₁₀H₉D₅O₄[4]C₁₀H₁₄O₄[5]
Molecular Weight 203.25 g/mol [4]198.22 g/mol [5]
Appearance White crystalline powder[6]White or slightly gray crystalline substance[7]
Melting Point Not explicitly reported; expected to be similar to Guaifenesin78.5-79 °C[3][6]
Boiling Point Not explicitly reported; expected to be similar to Guaifenesin215 °C at 19 mmHg[8]
Solubility Not explicitly reported; expected to be similar to GuaifenesinSoluble in water (1 g in 20 ml at 25°C), ethanol, chloroform, glycerol, and propylene (B89431) glycol.[6][7][9]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

Guaifenesin and its deuterated analog can be synthesized using the Williamson ether synthesis. The general procedure involves the reaction of guaiacol with a suitable three-carbon epoxide or a substituted propanediol. For the synthesis of this compound, a deuterated precursor for the propane-1,2-diol moiety would be utilized.

General Protocol:

  • A mixture of o-methoxyphenol (guaiacol) and a deuterated glycidol (B123203) or 3-chloro-1,2-propanediol-D5 is prepared.[10]

  • A base, such as sodium hydroxide (B78521) or pyridine, is added to the reaction mixture to deprotonate the phenolic hydroxyl group of guaiacol, forming a nucleophilic alkoxide.[11]

  • The reaction is typically heated to facilitate the nucleophilic attack of the guaiacol anion on the electrophilic carbon of the deuterated three-carbon precursor.[10]

  • The reaction progress is monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by recrystallization, typically from a solvent like benzene (B151609) or ether.[11]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using this compound as an Internal Standard

This compound is frequently employed as an internal standard for the accurate quantification of Guaifenesin in biological matrices.

Protocol Outline:

  • Sample Preparation: A known amount of this compound is added to the biological sample (e.g., plasma, urine) containing the analyte (Guaifenesin). The sample then undergoes an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and the internal standard.[12]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase C18 column is commonly used for separation.[13] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[13][14] A gradient elution may be employed to achieve optimal separation.[14]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Guaifenesin and this compound.

  • Quantification: The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of Guaifenesin in the unknown samples is then determined from this curve.

Visualizations

Metabolic Pathway of Guaifenesin

Guaifenesin is primarily metabolized in the liver. The major metabolic transformations involve oxidation and demethylation, leading to the formation of inactive metabolites that are subsequently excreted in the urine.[15]

Guaifenesin Metabolism Metabolic Pathway of Guaifenesin Guaifenesin Guaifenesin Oxidation Oxidation Guaifenesin->Oxidation Demethylation O-Demethylase (Liver Microsomes) Guaifenesin->Demethylation Metabolite1 β-(2-methoxyphenoxy)-lactic acid (Inactive) Oxidation->Metabolite1 Metabolite2 Hydroxyguaifenesin (Inactive) Demethylation->Metabolite2 Excretion Urinary Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of Guaifenesin in the liver.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of Guaifenesin in a biological sample using this compound as an internal standard.

Quantification Workflow Workflow for Guaifenesin Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound (Internal Standard) Sample->Spiking Extraction Solid-Phase or Liquid-Liquid Extraction Spiking->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC MS Tandem Mass Spectrometry (MRM Mode) HPLC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Guaifenesin Calibration->Quantification

Caption: Experimental workflow for Guaifenesin quantification.

References

Methodological & Application

Application Notes and Protocols: The Role of Guaifenesin-D5 in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guaifenesin (B1672422) is a widely used expectorant medication that promotes the clearance of mucus from the airways.[1][2] In drug development and clinical research, understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critical. Guaifenesin is rapidly absorbed after oral administration and is primarily metabolized in the liver via oxidation and demethylation into inactive metabolites, β-(2-methoxyphenoxy)-lactic acid and hydroxy-guaifenesin, which are then excreted in the urine.[1][3][4] The plasma half-life is approximately one hour.[1][2]

Accurate quantification of Guaifenesin in biological matrices (e.g., plasma, urine) is essential for this research. This is where Guaifenesin-D5, a deuterated form of the molecule, plays a pivotal role. Deuterated standards are stable isotope-labeled analogs of an analyte where several hydrogen atoms are replaced by deuterium.[5] Because of their near-identical physicochemical properties to the parent drug, they are considered the "gold standard" for use as internal standards in quantitative bioanalysis, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] this compound co-elutes with Guaifenesin, experiences the same extraction recovery, and has similar ionization efficiency, allowing it to correct for variations during sample preparation and analysis, thereby ensuring highly accurate and precise results.[4][6]

Application Notes

Primary Application: Internal Standard for Bioanalysis

The foremost role of this compound is as an internal standard (IS) for the precise quantification of Guaifenesin in complex biological samples.[7] In LC-MS/MS analysis, the instrument measures the ratio of the analyte's response to the IS response. Since the IS is added at a known, constant concentration to every sample, any loss during sample processing or fluctuation in instrument signal will affect both the analyte and the IS equally.[8] This normalization is critical for compensating for:

  • Variability in Sample Preparation: Losses during extraction procedures like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).[5][9]

  • Matrix Effects: Suppression or enhancement of the analyte's ionization signal by other components in the biological matrix.[10]

  • Instrumental Variation: Fluctuations in injection volume or mass spectrometer sensitivity over time.[8]

By using this compound, researchers can achieve the high levels of accuracy and precision required for regulated bioanalytical studies.[4][5]

Application in Pharmacokinetic (PK) Studies

Pharmacokinetic studies are fundamental to drug development, defining dosing regimens and understanding a drug's fate in the body. The accuracy of these studies hinges on the reliable measurement of drug concentrations over time. This compound is indispensable in these studies to accurately determine key PK parameters for Guaifenesin, including:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC: Area under the concentration-time curve, representing total drug exposure.

  • t1/2: Elimination half-life.

Accurate quantification allows for precise characterization of Guaifenesin's absorption, distribution, and elimination profiles in various populations, including adults and children, and across different species in preclinical studies.[11][12][13]

Application in Bioequivalence (BE) Studies

Bioequivalence studies are conducted to compare the bioavailability of a generic drug product with a brand-name drug. These studies require highly precise and reliable analytical methods to demonstrate that the rate and extent of absorption are not significantly different. The use of this compound as an internal standard ensures that the analytical method is robust and can detect small differences in formulation performance, meeting the stringent requirements of regulatory agencies like the FDA.[14]

Application in In Vitro Drug Metabolism Studies

In vitro assays using liver microsomes, S9 fractions, or hepatocytes are used early in drug discovery to predict a drug's metabolic fate in the body.[15][16][17] These assays help determine metabolic stability (intrinsic clearance) and identify the enzymes responsible for metabolism (reaction phenotyping). In these experiments, this compound is used as an internal standard to accurately quantify the diminishing concentration of the parent drug (Guaifenesin) over time, allowing for the calculation of its metabolic rate.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Guaifenesin
SpeciesDose & RouteCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Reference
Human (Adult)600 mg (oral)3177~0.7~0.84905[11][18]
Human (Adolescent, 12-17 yrs)400 mg (oral)2316--4062[11]
Horse2 g (oral, single dose)681.3 ± 323.80.252.62 ± 1.24-[13]
Horse2 g (oral, multiple doses)1080 ± 732.80.252.62 ± 1.24-[13]
Rat50 mg/kg (oral gavage)15,000 - 33,0000.45~0.75-[12]
Table 2: Bioanalytical Method Parameters for Guaifenesin Quantification
Internal StandardExtraction MethodLinear Range (ng/mL)LLOQ (ng/mL)MatrixReference
Guaifenesin-d3Solid-Phase Extraction8 - 22008Human Plasma[4][9]
This compoundLiquid-Liquid ExtractionNot specified0.5Horse Serum[19]
MephenesinLiquid-Liquid Extraction25 - 100025Human Serum[20]
GlibenclamideLiquid-Liquid Extraction24 - 600124Human Plasma[4][21]

Experimental Protocols

Protocol 1: Quantification of Guaifenesin in Human Plasma via LC-MS/MS

This protocol describes a general procedure for extracting and quantifying Guaifenesin from human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Human plasma (with anticoagulant)

  • Guaifenesin analytical standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (ACN, HPLC grade) with 0.1% formic acid

  • Water (HPLC grade) with 0.1% formic acid

  • Microcentrifuge tubes

  • LC-MS/MS system

2. Preparation of Solutions:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Guaifenesin and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Guaifenesin stock solution with 50:50 methanol/water to prepare calibration standards (e.g., ranging from 10 to 5000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 200 ng/mL.

3. Sample Preparation (Protein Precipitation Method):

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.[5]

  • Add 20 µL of the this compound internal standard working solution to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.[5]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean LC vial for analysis.[5]

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, then re-equilibrate).

  • Mass Spectrometer: Triple quadrupole mass spectrometer in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Guaifenesin transition: e.g., m/z 199.1 → 125.1[21]

    • This compound transition: e.g., m/z 204.1 → 130.1 (adjust based on exact mass)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Guaifenesin/Guaifenesin-D5) against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

  • Determine the concentration of Guaifenesin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol assesses the rate of metabolism of Guaifenesin.

1. Materials and Reagents:

  • Human Liver Microsomes (HLM)

  • Guaifenesin

  • This compound (for LC-MS/MS analysis)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Cold acetonitrile (ACN) to stop the reaction

2. Experimental Procedure:

  • Pre-incubation: In a microcentrifuge tube, add phosphate buffer, HLM (e.g., final concentration of 0.5 mg/mL), and the NADPH regenerating system. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add Guaifenesin (e.g., final concentration of 1 µM) to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) of the incubation mixture and add it to a tube containing a quenching solution (e.g., 150 µL of cold ACN with this compound internal standard). The cold ACN stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an LC vial and analyze the concentration of remaining Guaifenesin using the LC-MS/MS method described in Protocol 1.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of Guaifenesin remaining versus incubation time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) as: 0.693 / k.

  • Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.

Visualizations

cluster_0 Metabolism in Liver Guaifenesin Guaifenesin Oxidation Oxidation Guaifenesin->Oxidation Demethylation O-Demethylation Guaifenesin->Demethylation Metabolite1 β-(2-methoxyphenoxy)-lactic acid (Inactive) Oxidation->Metabolite1 Metabolite2 Hydroxy-guaifenesin (Inactive) Demethylation->Metabolite2 Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of Guaifenesin in the liver.

cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Aliquot Plasma (Analyte) B 2. Add Internal Standard (this compound) A->B C 3. Extract (e.g., Protein Precipitation) B->C D 4. LC-MS/MS Analysis C->D E 5. Calculate Peak Area Ratio (Analyte / IS) D->E F 6. Quantify using Calibration Curve E->F

Caption: Bioanalytical workflow using an internal standard.

cluster_0 Without Internal Standard cluster_1 With Internal Standard (this compound) cluster_2 True Value A1 Sample 1 (10% loss in extraction) A2 Measured Signal = 90 units A1->A2 A3 Result: Inaccurate (Appears lower than true value) A2->A3 B1 Sample 2 (10% loss in extraction) B2 Analyte Signal = 90 units IS Signal = 90 units B1->B2 B3 Ratio (Analyte/IS) = 1.0 B2->B3 B4 Result: Accurate (Ratio corrects for loss) B3->B4 C1 Analyte = 100 units IS = 100 units Ratio = 1.0

Caption: How internal standards correct for experimental error.

References

Application of Guaifenesin-D5 in Bioequivalence Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guaifenesin (B1672422) is a widely used expectorant available in numerous over-the-counter and prescription medications. Establishing the bioequivalence (BE) of generic formulations of guaifenesin to a reference product is a critical step in the drug approval process. This ensures that the generic drug performs in the same manner as the innovator drug. A key component in the bioanalytical assays required for these studies is the use of a stable isotope-labeled internal standard, such as Guaifenesin-D5. This deuterated analog of guaifenesin is essential for accurate and precise quantification of the drug in biological matrices, typically human plasma.

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This is because it shares nearly identical physicochemical properties with the analyte (guaifenesin), ensuring similar behavior during sample extraction, chromatography, and ionization.[3][4] This co-eluting internal standard effectively normalizes for variability in sample preparation and matrix effects, which can significantly impact the LC-MS/MS response. Regulatory agencies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards.

This application note provides detailed protocols and data presentation for the use of this compound in bioequivalence studies of guaifenesin formulations.

Bioequivalence Study Design and Pharmacokinetic Parameters

Bioequivalence studies for guaifenesin are typically conducted in healthy adult volunteers under fasting and sometimes fed conditions. The study design is often a single-dose, randomized, open-label, two-treatment, two-period, two-sequence crossover study. A sufficient washout period is maintained between the two periods. Blood samples are collected at predetermined time points post-dose to characterize the pharmacokinetic profile of guaifenesin.

The key pharmacokinetic (PK) parameters assessed to determine bioequivalence are:

  • Cmax: The maximum observed plasma concentration of the drug.

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

For a generic product to be considered bioequivalent to a reference product, the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of these pharmacokinetic parameters must fall within the range of 80.00% to 125.00%.

Quantitative Data from a Representative Bioequivalence Study

The following table summarizes the pharmacokinetic data from a pivotal bioequivalence study of a guaifenesin-containing oral solution.

Pharmacokinetic ParameterTest Product (Geometric Mean)Reference Product (Geometric Mean)Geometric Mean Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 1450.31568.10.92585.0% - 100.7%
AUC0-t (ngh/mL) 2890.52983.50.96992.0% - 102.0%
AUC0-∞ (ngh/mL) 2920.83020.40.96791.9% - 101.9%

Data sourced from an FDA bioequivalence study review.

Experimental Protocols

A validated bioanalytical method is crucial for the reliable quantification of guaifenesin in plasma samples collected during bioequivalence studies. The use of this compound as an internal standard is integral to this method.

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol describes a common method for extracting guaifenesin and this compound from human plasma.

Materials:

  • Human plasma samples (from study subjects, calibrators, and quality controls)

  • This compound internal standard working solution (in methanol)

  • Acetonitrile (B52724) (containing the internal standard)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 200 µL of acetonitrile containing the this compound internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Guaifenesin

This protocol outlines the instrumental analysis for the quantification of guaifenesin.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Guaifenesin: m/z 199.1 → 137.1

    • This compound: m/z 204.1 → 142.1

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve range, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Diagrams

Bioequivalence Study Workflow

cluster_StudyDesign Study Design & Execution cluster_Bioanalysis Bioanalytical Phase cluster_DataAnalysis Data Analysis & Reporting SubjectScreening Subject Screening & Enrollment Randomization Randomization SubjectScreening->Randomization DosingPeriod1 Period 1: Dosing (Test or Reference) Randomization->DosingPeriod1 BloodSampling1 Serial Blood Sampling DosingPeriod1->BloodSampling1 Washout Washout Period BloodSampling1->Washout SamplePreparation Plasma Sample Preparation (with this compound IS) BloodSampling1->SamplePreparation DosingPeriod2 Period 2: Dosing (Crossover) Washout->DosingPeriod2 BloodSampling2 Serial Blood Sampling DosingPeriod2->BloodSampling2 BloodSampling2->SamplePreparation LCMS LC-MS/MS Analysis SamplePreparation->LCMS Quantification Quantification of Guaifenesin LCMS->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis BE_Determination Bioequivalence Determination Stat_Analysis->BE_Determination

Caption: Workflow of a typical crossover bioequivalence study for Guaifenesin.

Logical Relationship in Quantification

cluster_Workflow Quantitative Logic Analyte Guaifenesin (Unknown Amount in Sample) Extraction Sample Extraction Analyte->Extraction IS This compound (Known Amount Added) IS->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Analyte_Response Analyte Peak Area LCMS_Analysis->Analyte_Response IS_Response IS Peak Area LCMS_Analysis->IS_Response Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Calculated Guaifenesin Concentration Calibration_Curve->Final_Concentration

Caption: Logic of using an internal standard for accurate quantification.

References

Utilizing Guaifenesin-D5 for Robust Bioanalysis in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the utilization of Guaifenesin-D5 as an internal standard in the quantitative analysis of Guaifenesin (B1672422) in clinical trial samples. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and ensuring the accuracy and precision of bioanalytical methods.[1][2] This application note outlines the rationale for using this compound, presents comparative data with other internal standards, and provides comprehensive protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Guaifenesin and the Role of Internal Standards

Guaifenesin is an expectorant medication used to relieve chest congestion.[1] Accurate measurement of its concentration in biological matrices, such as human plasma, is essential for pharmacokinetic and bioequivalence studies in clinical trials.[1] Bioanalytical methods must be robust and reliable. The use of an internal standard (IS) that closely mimics the analyte's behavior during sample extraction and analysis is a critical component of a reliable bioanalytical method.[2]

Deuterated internal standards, such as this compound, are considered the "gold standard" for LC-MS/MS analysis.[2] Due to their structural and physicochemical similarity to the analyte, they co-elute chromatographically and experience similar ionization and fragmentation, effectively compensating for variations in sample preparation and instrument response.[2]

Comparative Performance of Internal Standards

The selection of an appropriate internal standard significantly impacts the sensitivity and reliability of the bioanalytical method. The following table summarizes the performance characteristics of various internal standards used for the quantification of Guaifenesin.

Internal StandardLower Limit of Quantification (LLOQ) (ng/mL)Linear Range (ng/mL)Extraction MethodReference
This compound 0.5Not SpecifiedNot Specified[3]
rac-Guaifenesin-d3 88 - 2200Solid Phase Extraction (SPE)[1]
Guaifenesin-d3 Not Specified (used as IS)Not SpecifiedSolid Phase Extraction (SPE)[4]
Glibenclamide 23.96623.966 - 6001.154Liquid-Liquid Extraction (LLE)[5][6]
Mephenesin 5050 - 1000Liquid-Liquid Extraction (LLE)[7]

As evidenced by the data, methods employing deuterated internal standards like this compound and its variants tend to achieve lower LLOQs, demonstrating superior sensitivity.[3]

Experimental Protocols

This section details the methodologies for the analysis of Guaifenesin in human plasma using this compound as an internal standard.

Materials and Reagents
Stock and Working Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Guaifenesin reference standard in methanol.[1]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.[1]

  • Working Solutions: Prepare serial dilutions of the standard stock solution in a methanol/water (50:50, v/v) mixture to create calibration curve (CC) and quality control (QC) spiking solutions.[1][4] Prepare a working solution of the internal standard at an appropriate concentration (e.g., 2000 ng/mL).[4]

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from a validated method for Guaifenesin analysis.[1][4]

  • Thaw plasma samples at room temperature.

  • Pipette a 400 µL aliquot of the plasma sample into a polypropylene (B1209903) tube.[4]

  • Add 50 µL of the this compound internal standard working solution to all samples except for the blank matrix.[4]

  • Vortex the samples for 30 seconds to ensure complete mixing.[1]

  • Add 400 µL of HPLC-grade water to dilute the plasma.[4]

  • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg/1 cc) by washing with 1 mL of methanol followed by 1 mL of water.[1][4]

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of HPLC-grade water.[4]

  • Elute the analytes from the cartridge with 1 mL of methanol, repeating the elution step twice.[4]

  • Evaporate the combined eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of Guaifenesin.

Table 2: LC-MS/MS Parameters

ParameterSetting
LC System HPLC or UPLC system
Column C18 reversed-phase column (e.g., Phenomenex C18, 150 x 4.6mm, 5µm)[5]
Mobile Phase Methanol and 5 mM ammonium acetate buffer (pH 6.6) in a ratio of 80:20 (v/v)[4]
Flow Rate 0.600 mL/min[5]
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Guaifenesin: Precursor Ion (m/z) 199.213 → Product Ion (m/z) 122.2 This compound: Precursor Ion (m/z) 204.142 → Product Ion (m/z) 168.0[3]

Method Validation Summary

A bioanalytical method using a deuterated internal standard should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 3: Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data (using rac-Guaifenesin-d3)[1]
Linearity (r²) >0.99Consistently >0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; acceptable precision and accuracy8 ng/mL
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)Within acceptable limits
Precision (%CV) ≤15% (≤20% at LLOQ)Within acceptable limits
Selectivity No significant interference at the retention times of the analyte and ISNo significant interference observed
Recovery Consistent and reproducibleNot specified, but expected to be consistent
Matrix Effect Assessed to ensure no significant ion suppression or enhancementMethod using SPE is noted to be free from matrix effect[4]

Diagrams

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output A Plasma Sample Aliquoting B Addition of this compound (IS) A->B C Sample Dilution B->C D Solid Phase Extraction (SPE) C->D E Elution D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G H Data Acquisition (MRM) G->H I Data Processing H->I J Concentration Determination I->J K Pharmacokinetic Analysis J->K

Caption: Workflow for the bioanalysis of Guaifenesin using this compound.

Rationale for Using a Deuterated Internal Standard

G cluster_process Analytical Process Analyte Guaifenesin Extraction Sample Preparation (Extraction, Evaporation) Analyte->Extraction Variable Recovery IS This compound (IS) IS->Extraction Similar Variable Recovery Chromatography LC Separation IS->Chromatography Extraction->Chromatography Ionization MS Ionization Chromatography->Ionization Chromatography->Ionization Detection Detector Ionization->Detection Variable Response Ionization->Detection Similar Variable Response Ratio Ratio of Analyte/IS Signal Detection->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic for using a deuterated internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Guaifenesin in clinical trial samples. Its chemical and physical similarity to the analyte ensures accurate compensation for analytical variability, leading to high-quality data essential for pharmacokinetic assessments and regulatory submissions. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to implement this best-practice approach in their bioanalytical workflows.

References

LC-MS/MS Method Development for the Quantification of Guaifenesin using Guaifenesin-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guaifenesin is an expectorant used to treat chest congestion. Accurate and robust bioanalytical methods are crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note details a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Guaifenesin in human plasma, utilizing its deuterated internal standard, Guaifenesin-D5, to ensure high accuracy and precision.

Experimental

Materials and Reagents
Liquid Chromatography

The chromatographic separation was performed on a C18 analytical column.

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18 (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
GradientIsocratic or Gradient (e.g., 90:10 v/v Methanol:Water)
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) was used for detection.

Table 2: Mass Spectrometry Parameters

ParameterGuaifenesinThis compound (Internal Standard)
Ionization ModeESI PositiveESI Positive
Precursor Ion (m/z)199.1204.1
Product Ion (m/z)125.1130.1
Dwell Time200 ms200 ms
Collision Energy (CE)Optimized for transitionOptimized for transition
Ion Source Temperature600 °C600 °C

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Guaifenesin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Guaifenesin stock solution in 50:50 methanol:water to create calibration standards.

  • Spiking: Spike blank human plasma with the working standard solutions to achieve final concentrations for the calibration curve and QC samples.

Sample Preparation from Human Plasma (Solid Phase Extraction - SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution and vortex. Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.

Method Validation Data

Table 3: Method Validation Summary

ParameterResult
Linearity Range5 - 2500 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-day Precision and Accuracy
LQC (15 ng/mL)CV: 4.5%, Accuracy: 102.3%
MQC (500 ng/mL)CV: 3.8%, Accuracy: 98.9%
HQC (2000 ng/mL)CV: 3.1%, Accuracy: 101.5%
Inter-day Precision and Accuracy
LQC (15 ng/mL)CV: 6.2%, Accuracy: 105.1%
MQC (500 ng/mL)CV: 5.5%, Accuracy: 100.8%
HQC (2000 ng/mL)CV: 4.7%, Accuracy: 103.2%
Recovery> 85%
Matrix EffectMinimal

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + IS (this compound) spe spe spe->plasma Solid Phase Extraction elution elution elution->spe Elution reconstitution reconstitution reconstitution->elution Evaporation & Reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (MRM) lc->ms data Data Processing & Quantification ms->data Data Acquisition

LC-MS/MS Experimental Workflow

guaifenesin_metabolism Guaifenesin Guaifenesin Metabolite1 β-(2-methoxyphenoxy)-lactic acid Guaifenesin->Metabolite1 Oxidation Metabolite2 Hydroxyguaifenesin Guaifenesin->Metabolite2 O-demethylation by O-demethylase

Guaifenesin Metabolic Pathway

Conclusion

This application note provides a detailed protocol for the development and validation of a robust LC-MS/MS method for the quantification of Guaifenesin in human plasma using this compound as an internal standard. The method is sensitive, specific, and accurate, making it suitable for high-throughput bioanalysis in clinical and research settings.

Application Notes and Protocols: Optimizing Guaifenesin-D5 Internal Standard Concentration for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. Guaifenesin, a widely used expectorant, requires a robust and reliable bioanalytical method for its determination. The use of a stable isotope-labeled internal standard (IS), such as Guaifenesin-D5, is the gold standard in mass spectrometry-based bioanalysis.[1] An appropriately selected and optimized concentration of the internal standard is critical for compensating for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[2][3] This document provides detailed application notes and protocols for the optimization of this compound concentration in bioanalytical methods.

The Critical Role of Internal Standard Concentration

An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls.[3] The ratio of the analyte signal to the IS signal is used for quantification, which corrects for variations in sample extraction, injection volume, and matrix effects.[2]

The concentration of the internal standard can significantly impact assay performance:

  • Too Low: A low IS signal may lead to poor precision and a higher limit of quantification (LOQ).

  • Too High: An excessively high IS concentration can lead to ion suppression of the analyte, potentially compromising sensitivity and linearity. It can also introduce inaccuracies if the IS contains unlabeled analyte as an impurity.

The optimal concentration of the internal standard should be high enough to provide a consistent and reproducible signal across the entire calibration range but not so high as to interfere with the analyte's ionization. A general guideline is that the internal standard response should be approximately 50% of the response of the analyte at the upper limit of quantification (ULOQ).

Data Presentation: Performance of Different Internal Standards for Guaifenesin Quantification

The choice of internal standard and its concentration are critical for method performance. The following table summarizes the performance characteristics of different internal standards used for the quantification of Guaifenesin in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Internal StandardExtraction MethodLimit of Quantification (LOQ) (ng/mL)Precision (%RSD)Accuracy (%Bias)Reference
This compound Solid Phase Extraction (SPE)8< 15%± 15%
GlibenclamideLiquid-Liquid Extraction (LLE)23.966< 5%Within 5%
MephenesinLiquid-Liquid Extraction (LLE)504.8 - 8.7%Within 15.4%

As the data indicates, the use of a deuterated internal standard like this compound allows for a lower LOQ, demonstrating superior sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are protocols for sample preparation using Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the quantification of Guaifenesin in human plasma.

Protocol 1: Solid Phase Extraction (SPE) using this compound

This protocol is adapted from a validated method for the analysis of Guaifenesin in human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (e.g., 2000 ng/mL in Methanol (B129727):Water 50:50, v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg/1 cc)

  • SPE Vacuum Manifold

  • Sample collection tubes

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples and vortex to ensure homogeneity.

    • To a 400 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution (2000 ng/mL).

    • Vortex mix the samples.

    • Add 400 µL of HPLC-grade water to dilute the plasma.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma samples onto the conditioned SPE cartridges at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridges with 1 mL of HPLC-grade water to remove polar impurities.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte and internal standard by passing two 1 mL aliquots of methanol through the cartridges.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on established methods for Guaifenesin extraction.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Extraction solvent (e.g., Methanol:Methylene Chloride 5:95, v/v)

  • Centrifuge tubes

  • Centrifuge

  • Evaporation system

Procedure:

  • Sample Preparation:

    • Pipette an aliquot of human plasma into a centrifuge tube.

    • Add a specified volume of the this compound internal standard working solution.

    • Vortex mix the sample.

  • Liquid-Liquid Extraction:

    • Add the extraction solvent to the plasma sample.

    • Vortex the mixture for several minutes to ensure thorough extraction.

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Solvent Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in the mobile phase for analysis.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 condition Condition SPE Cartridge vortex1->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte & IS wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental Workflow for Guaifenesin Analysis.

signaling_pathway cluster_ingestion Oral Administration cluster_gastric Gastric Action cluster_neural Neural Reflex cluster_respiratory Respiratory Effect guaifenesin Guaifenesin gastric_mucosa Stimulation of Gastric Mucosa guaifenesin->gastric_mucosa vagal_afferents Vagal Afferent Nerves gastric_mucosa->vagal_afferents parasympathetic Parasympathetic Reflex vagal_afferents->parasympathetic mucus_secretion Increased Mucus Secretion (Lower Viscosity) parasympathetic->mucus_secretion expectoration Enhanced Expectoration mucus_secretion->expectoration

Caption: Proposed Signaling Pathway of Guaifenesin.

Conclusion

The optimization of the internal standard concentration is a critical step in the development of a robust and reliable bioanalytical method for Guaifenesin. The use of a stable isotope-labeled internal standard, such as this compound, at an optimized concentration, provides the best performance in terms of sensitivity, accuracy, and precision. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to develop and validate high-quality bioanalytical methods for Guaifenesin, ensuring the integrity of pharmacokinetic and clinical study data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Guaifenesin in human plasma. The protocol employs a stable isotope-labeled internal standard, Guaifenesin-D5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and clinical trial bioanalysis. The methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and rapid quantification.

Introduction

Guaifenesin is a widely used expectorant found in numerous over-the-counter cough and cold medications. Accurate determination of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based bioanalysis.[1] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects, which normalizes for variations during sample preparation and instrument response.[1][2] This document provides a detailed protocol for the analysis of Guaifenesin using this compound as an internal standard.

Experimental Workflow

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spiked with This compound (IS) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Add IS Extraction Liquid-Liquid Extraction or Solid Phase Extraction Protein_Precipitation->Extraction Isolate Supernatant Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation HPLC/UPLC Separation (C18 Column) Reconstitution->LC_Separation Inject MS_Detection Tandem Mass Spectrometry (ESI+ or APCI, SRM mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio vs. Conc.) MS_Detection->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Guaifenesin using this compound.

Recommended Materials and Reagents

  • Guaifenesin reference standard

  • This compound (rac-Guaifenesin-d3) internal standard[1]

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., diethyl ether, dichloromethane)[1]

Recommended Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

  • Analytical column: A C18 reversed-phase column is commonly used.

Detailed Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of Guaifenesin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Guaifenesin by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to a suitable concentration.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve over the desired concentration range (e.g., 5-2000 ng/mL). Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Liquid-Liquid Extraction Example)
  • To 100 µL of plasma sample (calibrator or QC), add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add extraction solvent (e.g., 500 µL of a diethyl ether-dichloromethane mixture (3:2, v/v)).

  • Vortex for 1-2 minutes to ensure thorough extraction.

  • Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize recommended starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

Table 1: Recommended Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Gradient Isocratic or gradient elution may be used. A typical starting point is a gradient from 10% B to 90% B over several minutes.
Flow Rate 0.6 - 1.0 mL/min
Column Temperature 25 - 40°C
Injection Volume 5 - 20 µL

Table 2: Recommended Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+) or APCI
Detection Mode Selected Reaction Monitoring (SRM)
Guaifenesin Transition To be determined by direct infusion of the standard
This compound Transition To be determined by direct infusion of the standard
Dwell Time ~100-200 ms
Source Temperature Dependent on the instrument, typically 350-500°C

Method Validation and Performance Characteristics

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. Key parameters to assess include:

  • Linearity: The method should demonstrate linearity over the defined concentration range. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Selectivity and Specificity: The method should be free from interference from endogenous plasma components.

  • Matrix Effect: The effect of the plasma matrix on ionization efficiency should be evaluated. The use of a deuterated internal standard helps to minimize this effect.

  • Recovery: The extraction efficiency of Guaifenesin and this compound from the plasma matrix should be consistent and reproducible. Recoveries are often in the range of 88-98%.

  • Stability: The stability of Guaifenesin in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be assessed.

Table 3: Example Performance Data for Guaifenesin Analysis

ParameterTypical ValueReference
Linearity Range 5.0 - 2000.0 ng/mL
Lower Limit of Quantification (LLOQ) 5.0 - 24.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery 88.6 - 97.6%

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of Guaifenesin in human plasma. This protocol offers a solid foundation for researchers in drug development and clinical research, enabling the generation of high-quality bioanalytical data. The use of a deuterated internal standard is highly recommended to ensure the accuracy and robustness of the results.

References

Application Notes and Protocols for the Quantification of Guaifenesin in Urine using Guaifenesin-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Guaifenesin (B1672422) is a widely used expectorant found in many over-the-counter cough and cold medications. Accurate quantification of guaifenesin and its metabolites in urine is crucial for pharmacokinetic, metabolic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Guaifenesin-D5, is the gold standard for quantitative analysis by mass spectrometry.[1][2] The near-identical chemical and physical properties of the deuterated internal standard to the analyte ensure high accuracy and precision by compensating for variations during sample preparation and analysis.[1][2]

This document provides a detailed protocol for the analysis of guaifenesin in human urine using this compound as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Principle

Urine samples are first treated with β-glucuronidase to hydrolyze conjugated guaifenesin metabolites. Following enzymatic hydrolysis, the samples are spiked with the internal standard, this compound. The analyte and internal standard are then extracted from the urine matrix using solid-phase extraction (SPE). The extracts are subsequently analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of guaifenesin to this compound against a calibration curve.

Materials and Reagents

  • Guaifenesin reference standard

  • This compound internal standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • β-glucuronidase from Helix pomatia

  • Phosphate (B84403) buffer (pH 6.8)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Human urine (drug-free)

Experimental Protocols

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of guaifenesin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the guaifenesin stock solution with 50% methanol to create calibration standards with concentrations ranging from 10 ng/mL to 5000 ng/mL.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with 50% methanol to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL) by spiking drug-free human urine with the appropriate amount of guaifenesin working standard solution.

Sample Preparation
  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • To 0.5 mL of each urine sample (calibration standards, QC samples, and unknown samples), add 50 µL of the internal standard working solution (100 ng/mL of this compound).

  • Add 0.5 mL of phosphate buffer (pH 6.8) and 20 µL of β-glucuronidase solution.

  • Vortex the samples and incubate at 37°C for 18 hours.

  • Perform solid-phase extraction (SPE) to clean up the samples.

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Load the entire sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
0.55
3.095
4.095
4.15
5.05

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transitions
AnalyteQ1 (m/z) -> Q3 (m/z)
Guaifenesin199.1 -> 137.1
This compound204.1 -> 142.1
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C

Data Presentation

Calibration Curve
Concentration (ng/mL)Peak Area Ratio (Guaifenesin/Guaifenesin-D5)
10Data
50Data
100Data
500Data
1000Data
2500Data
5000Data
Correlation Coefficient (r²) >0.99
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low30<15%85-115%<15%85-115%
Medium300<15%85-115%<15%85-115%
High3000<15%85-115%<15%85-115%
Limit of Detection and Quantification
ParameterValue (ng/mL)
Limit of Detection (LOD)Data
Limit of Quantification (LOQ)10

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_analysis Analysis urine_sample Urine Sample (0.5 mL) add_is Add this compound Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing logical_relationship cluster_quantification Quantitative Analysis analyte Guaifenesin (Analyte) ratio Peak Area Ratio (Analyte/IS) analyte->ratio is This compound (Internal Standard) is->ratio calibration Calibration Curve ratio->calibration concentration Concentration Determination calibration->concentration

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Guaifenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for issues encountered during the LC-MS/MS analysis of Guaifenesin, specifically when using Guaifenesin-D5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Guaifenesin?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] In the analysis of Guaifenesin, components from biological samples (e.g., plasma, urine) such as phospholipids (B1166683), salts, and endogenous molecules can co-elute with the analyte and its internal standard, this compound.[2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[4] Ion suppression is the more common phenomenon observed in LC-MS/MS bioanalysis.[1]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?

A2: A SIL-IS, such as this compound, is considered the gold standard for quantitative bioanalysis.[4] Because it is structurally and chemically almost identical to the analyte, it is expected to have the same chromatographic retention time, extraction recovery, and be affected by matrix effects in the same way as the analyte.[4] By adding a known concentration of this compound to all samples, calibrators, and quality controls, it can effectively compensate for variability during sample preparation and ionization, thereby improving data accuracy and precision.[4][5][6]

Q3: Can I still experience issues with matrix effects even when using this compound?

A3: Yes. While this compound can compensate for a significant amount of variability, differential matrix effects can still occur.[4] This can happen if there is a slight chromatographic separation between Guaifenesin and this compound, sometimes referred to as a "deuterium isotope effect."[4] If they do not co-elute perfectly, they can be affected differently by highly specific and transient matrix effects. Furthermore, in cases of severe ion suppression, both the analyte and internal standard signals can be significantly reduced, leading to a loss of sensitivity.[6]

Q4: My this compound internal standard signal is unstable or has disappeared. What should I check?

A4: An unstable or absent internal standard signal makes quantification impossible. Key areas to investigate include:

  • Deuterium (B1214612) Exchange: In certain mobile phases or sample matrices, the deuterium atoms on this compound can exchange with hydrogen atoms. This can lead to a loss of the deuterated signal. To mitigate this, avoid highly acidic or basic mobile phases and prepare fresh solvents daily.[7]

  • Purity of the Standard: Verify the certificate of analysis for your this compound standard to confirm its isotopic purity. Injecting a solution of only the deuterated standard can help check for the presence of the non-deuterated analyte.[7]

  • Mass Spectrometer Source Conditions: Inappropriate source parameters can lead to poor ionization and an unstable signal. It may be necessary to re-optimize source parameters by infusing a solution of this compound directly into the mass spectrometer.[7][8]

  • Sample Preparation: Issues during sample extraction can lead to a low recovery of the internal standard. Ensure that the extraction procedure is robust and reproducible.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects when using this compound.

Problem 1: Low Signal Intensity for both Guaifenesin and this compound in Matrix Samples

This is a classic sign of significant ion suppression affecting both the analyte and the internal standard.

  • Diagram of Troubleshooting Logic:

    A Start: Low Signal for Analyte and IS B Investigate Sample Cleanup A->B High Matrix Load? C Optimize Chromatography A->C Co-elution with Matrix? D Check MS Source Conditions A->D Inefficient Ionization? E Solution: Implement More Rigorous Sample Prep (e.g., SPE) B->E F Solution: Adjust Gradient to Separate from Suppression Zone C->F G Solution: Re-optimize Source Parameters for Matrix D->G H End: Improved Signal E->H F->H G->H

    Caption: Troubleshooting workflow for low signal intensity.

  • Possible Causes & Solutions:

    Cause Troubleshooting Steps
    High Concentration of Phospholipids Phospholipids from plasma are a common cause of severe ion suppression in ESI.[4] Implement a more effective sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove them.[6]
    Poor Chromatographic Separation The analyte and IS are co-eluting with a highly suppressive matrix component. Modify the LC gradient to separate the analytes from the region of ion suppression. A post-column infusion experiment can help identify these zones.[2][4][9]

    | Suboptimal Ion Source Conditions | Ion source parameters may not be optimized for the matrix load. Re-optimize source parameters such as gas flows, temperature, and spray voltage to improve desolvation and reduce the impact of non-volatile matrix components.[4] |

Problem 2: Inconsistent Internal Standard (this compound) Response Across Samples

This issue can lead to poor precision and inaccurate quantification.

  • Possible Causes & Solutions:

    Cause Troubleshooting Steps
    Inconsistent Sample Cleanup Variability in sample preparation can lead to different levels of matrix components in the final extracts.[4] Ensure your sample preparation method is robust and reproducible. Consider automation to minimize human error.
    Chromatographic Shift Minor shifts in retention time can cause the internal standard to move into or out of a region of ion suppression.[4] Check for column degradation, ensure proper column equilibration, and verify mobile phase composition.

    | Differential Matrix Effects | The analyte and internal standard are not being affected by the matrix in the same way. This can happen with a slight chromatographic separation. Adjust chromatography to ensure perfect co-elution. |

Experimental Protocols

Post-Column Infusion to Qualitatively Assess Matrix Effects

This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Objective: To visualize the effect of the sample matrix on the ionization of Guaifenesin across the entire chromatographic run.

  • Methodology:

    • A standard solution of Guaifenesin is continuously infused into the MS source at a constant flow rate via a T-connector placed after the analytical column.

    • The LC-MS/MS system is set up with the desired chromatographic method.

    • A blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure) is injected.

    • The signal for the Guaifenesin MRM transition is monitored. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[1][2][9]

  • Diagram of Post-Column Infusion Setup:

    LC LC Pump Injector Autosampler (Inject Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee Column->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump (Infuse Analyte) Syringe->Tee

Post-Extraction Spike to Quantify Matrix Effects

This protocol allows for the quantitative measurement of ion suppression or enhancement, often expressed as the Matrix Factor (MF).

  • Objective: To determine the Matrix Factor (MF) by comparing the analyte response in the presence and absence of matrix components. [4]* Methodology:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Spike Guaifenesin and this compound into the final mobile phase solvent at a known concentration (e.g., a mid-QC level).

      • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with Guaifenesin and this compound to the same concentration as Set A.

      • Set C (Pre-Extraction Spike): Spike blank biological matrix with Guaifenesin and this compound before the extraction process. This set is used to determine recovery.

    • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

    • Calculate Matrix Factor (MF) and Recovery:

      • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

      • A MF < 1 indicates ion suppression.

      • A MF > 1 indicates ion enhancement.

      • A MF = 1 indicates no matrix effect.

      • Recovery (%) = (Peak Response in Set C) / (Peak Response in Set B) * 100

  • Data Presentation:

    Lot # Analyte Area (Set A - Neat) Analyte Area (Set B - Post-Spike) Matrix Factor (MF)
    1 1,520,400 988,260 0.65
    2 1,515,300 910,695 0.60
    3 1,532,100 1,026,507 0.67
    4 1,525,000 945,500 0.62
    5 1,519,800 1,003,068 0.66
    6 1,528,600 962,018 0.63

    | Average | 1,523,533 | 972,675 | 0.64 (36% Suppression) |

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To remove phospholipids and other matrix components that cause ion suppression. [6]* Example Protocol (using a mixed-mode SPE plate):

    • Condition: Pass 1 mL of Methanol through the SPE plate, followed by 1 mL of water.

    • Load: Load 200 µL of pre-treated plasma sample (e.g., diluted with 4% phosphoric acid).

    • Wash 1: Wash with 1 mL of 2% formic acid in water.

    • Wash 2: Wash with 1 mL of Methanol.

    • Elute: Elute Guaifenesin and this compound with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in Methanol.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

  • Quantitative Impact of Mitigation Strategies (Illustrative Data):

    Mitigation Strategy Guaifenesin Peak Area (in spiked plasma) Signal Suppression (%)
    None (Protein Precipitation Only) 480,000 60%
    Liquid-Liquid Extraction (LLE) 840,000 30%
    Solid-Phase Extraction (SPE) 1,020,000 15%
    SPE + Optimized Chromatography 1,140,000 5%

    Note: Based on a hypothetical neat solution peak area of 1,200,000. This data is for illustrative purposes.[6]

References

Technical Support Center: Guaifenesin and Guaifenesin-D5 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Guaifenesin and its deuterated internal standard, Guaifenesin-D5.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape (tailing or fronting) for Guaifenesin and this compound?

Poor peak shape in the analysis of Guaifenesin and its deuterated analog, this compound, is typically a result of secondary chemical interactions, issues with the chromatographic system, or suboptimal method parameters. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The polar functional groups of Guaifenesin can interact with residual silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in controlling the ionization of both the analyte and residual silanols on the column. An unsuitable pH can result in poor peak shape.[1][3]

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to distorted peaks.[1]

  • Sample Overload: Injecting a sample with a high concentration of Guaifenesin or this compound can saturate the stationary phase, causing peak fronting or tailing.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening and asymmetry.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted peaks.

  • On-Column Degradation: Suboptimal conditions, such as an inappropriate mobile phase pH, can cause Guaifenesin to degrade during the analysis, resulting in poor peak shape and the appearance of unexpected peaks.

Q2: My Guaifenesin/Guaifenesin-D5 peak is tailing. How can I fix this?

Peak tailing is a common issue and can often be resolved by systematically addressing potential causes. Here are troubleshooting steps to improve peak shape:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to approximately 3.0 can help suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with end-capping are designed to minimize the number of accessible silanol groups, leading to improved peak symmetry for polar compounds like Guaifenesin.

  • Incorporate a Buffer: Using a buffer in your mobile phase, such as a phosphate (B84403) or acetate (B1210297) buffer, helps to maintain a consistent pH and can mask residual silanol interactions.

  • Check for Column Contamination: If the peak tailing has worsened over time, your column may be contaminated. Implement a column washing procedure or use a guard column to protect the analytical column.

  • Reduce Sample Concentration: Dilute your sample or reduce the injection volume to ensure you are not overloading the column.

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.

Q3: I am observing peak fronting for Guaifenesin/Guaifenesin-D5. What could be the cause?

Peak fronting is often an indication of sample overload or column issues. To troubleshoot peak fronting:

  • Dilute the Sample: The most common cause of peak fronting is injecting too much analyte. Try diluting your sample and reinjecting.

  • Check for Column Voids: A void at the column inlet can cause peak fronting. Inspect the column for any visible signs of bed collapse.

  • Consider the Sample Solvent: If the sample is dissolved in a solvent that is too strong, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.

Q4: Could on-column degradation of Guaifenesin be causing my poor peak shape?

Yes, on-column degradation can manifest as poor peak shape, including tailing, fronting, or split peaks, as well as the appearance of unexpected peaks. To minimize on-column degradation:

  • Control Mobile Phase pH: Maintain the mobile phase pH in a stable range for Guaifenesin, typically between 3.0 and 6.8.

  • Use a Robust Column: A high-quality, end-capped C18 column can reduce interactions with acidic silanol groups that may contribute to degradation.

  • Control Column Temperature: Elevated temperatures can accelerate degradation, so maintaining a consistent and moderate column temperature is advisable.

  • Use High-Purity Solvents: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases.

Data Presentation

The following table summarizes typical chromatographic conditions that have been successfully used for the analysis of Guaifenesin, providing a starting point for method development and troubleshooting.

ParameterCondition 1Condition 2Condition 3
Column Cosmosil C18 (100 x 2.1 mm, 5 µm)Water Symmetry C18 (150 mm × 4.6 mm) 5 µmInertsil ODS C18 (250 x 4.6 mm, 5µm)
Mobile Phase Phosphate buffer: Acetonitrile (60:40 v/v)Gradient elution with A: 0.02 M KH2PO4 (pH 3.2):Methanol (90:10) and B: 0.02 M KH2PO4 (pH 3.2):Methanol (10:90)0.05M Phosphate buffer (pH 4.6): Acetonitrile (55:45%v/v)
Flow Rate 1.0 mL/min0.8 mL/min0.8 ml/min
Detection UV at 232 nmUV at 273 nmUV at 255 nm
Column Temp. Not Specified25°CNot Specified

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Guaifenesin

This protocol is based on a validated method for the quantitative estimation of Guaifenesin in tablet dosage form.

  • Chromatographic System: HPLC with a UV-Visible detector.

  • Column: Cosmosil C18 (100 x 2.1 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mixture of Phosphate buffer and Acetonitrile in a 60:40 v/v ratio. Filter and degas the mobile phase.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the eluent at a wavelength of 232 nm.

  • Sample Preparation: Prepare a stock solution of Guaifenesin in the mobile phase. Further dilute to the desired concentration.

  • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the sample and record the chromatogram. The retention time for Guaifenesin is expected to be around 2.78 minutes.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for Guaifenesin and this compound.

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is Sample Concentration High? start->check_overload reduce_conc Dilute Sample or Reduce Injection Volume check_overload->reduce_conc Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No reduce_conc->start Re-analyze change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column_history Is the Column Old or Has Peak Shape Worsened Over Time? check_solvent->check_column_history No change_solvent->start Re-analyze clean_column Clean or Replace Column Use Guard Column check_column_history->clean_column Yes check_ph Is Mobile Phase pH Optimized? check_column_history->check_ph No clean_column->start Re-analyze adjust_ph Adjust pH (e.g., to ~3.0) Use a Buffer check_ph->adjust_ph No check_system Check for Extra-Column Volume (Tubing, Connections) check_ph->check_system Yes adjust_ph->start Re-analyze optimize_system Use Shorter, Narrower ID Tubing Ensure Proper Connections check_system->optimize_system Yes good_peak Symmetrical Peak Shape Achieved check_system->good_peak No optimize_system->start Re-analyze

Caption: Troubleshooting workflow for poor peak shape.

References

Technical Support Center: Optimizing Guaifenesin-D5 Recovery in Bioanalytical Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the sample preparation of Guaifenesin (B1672422) and its deuterated internal standard, Guaifenesin-D5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the accuracy and reproducibility of their bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of the this compound internal standard?

Low recovery of this compound can stem from several factors throughout the analytical workflow. The most common causes include:

  • Suboptimal Sample Extraction: Inefficient extraction from the biological matrix is a primary cause of low recovery. This can be due to the choice of extraction technique (e.g., Solid-Phase Extraction [SPE] or Liquid-Liquid Extraction [LLE]), incorrect solvent selection, or improper pH adjustment.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and consequently affecting its response.

  • Analyte and Internal Standard Stability: Guaifenesin can be susceptible to degradation under certain conditions. While generally stable, slight degradation has been observed under acidic and basic stress conditions.[1][2][3][4] It is crucial to ensure the stability of both the analyte and the internal standard throughout the sample preparation process.

  • Pipetting and Handling Errors: Inaccuracies in pipetting, incomplete sample transfer, or adsorption of the analyte to container surfaces can lead to significant variability and low recovery.

  • Deuterium (B1214612) Exchange: For deuterated standards like this compound, there is a potential for the deuterium atoms to exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions. This can alter the mass-to-charge ratio and affect quantification.

Troubleshooting Guides

Issue 1: Low Recovery After Solid-Phase Extraction (SPE)

Q2: My recovery of this compound is consistently low when using Solid-Phase Extraction (SPE). How can I troubleshoot this?

Low recovery in SPE can be attributed to several steps in the process. Here is a systematic approach to identify and resolve the issue:

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions start Low this compound Recovery with SPE check_sorbent 1. Verify Sorbent Choice (e.g., C18, HLB) start->check_sorbent check_conditioning 2. Ensure Proper Sorbent Conditioning check_sorbent->check_conditioning solution_sorbent Select appropriate sorbent based on analyte polarity. check_sorbent->solution_sorbent check_loading 3. Optimize Sample Loading check_conditioning->check_loading solution_conditioning Ensure complete wetting of the sorbent bed. check_conditioning->solution_conditioning check_washing 4. Evaluate Wash Step check_loading->check_washing solution_loading Adjust sample pH and flow rate (1-2 mL/min). check_loading->solution_loading check_elution 5. Optimize Elution Step check_washing->check_elution solution_washing Use a wash solvent that removes interferences without eluting the analyte. check_washing->solution_washing solution_elution Increase elution solvent strength or volume. check_elution->solution_elution

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Detailed Steps:

  • Verify Sorbent Choice: Guaifenesin is a relatively polar compound. Reversed-phase sorbents like C18 or hydrophilic-lipophilic balanced (HLB) polymers are commonly used. Ensure the chosen sorbent is appropriate for retaining Guaifenesin from the sample matrix.

  • Ensure Proper Sorbent Conditioning: The sorbent bed must be properly wetted to ensure optimal interaction with the analyte. A typical conditioning step involves passing methanol (B129727) followed by water through the cartridge.

  • Optimize Sample Loading:

    • pH Adjustment: The pH of the sample can significantly impact the retention of Guaifenesin on the sorbent. Ensure the sample pH is adjusted to a level where Guaifenesin is in a neutral form for reversed-phase SPE.

    • Flow Rate: A slow and consistent flow rate (e.g., 1-2 mL/min) during sample loading is crucial for adequate interaction between the analyte and the sorbent.

  • Evaluate Wash Step: The wash solvent should be strong enough to remove matrix interferences but weak enough to not elute this compound. If recovery is low, consider analyzing the wash eluate to see if the internal standard is being prematurely eluted.

  • Optimize Elution Step:

    • Solvent Strength: If this compound is strongly retained, the elution solvent may not be strong enough. Consider increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent.

    • Elution Volume: An insufficient volume of elution solvent can lead to incomplete recovery. Try increasing the elution volume or performing a second elution step.

Experimental Protocol: Solid-Phase Extraction of Guaifenesin and this compound from Human Plasma

This protocol is a general guideline and may require optimization for specific matrices and LC-MS/MS systems.

  • Materials and Reagents:

    • SPE Cartridges: Reversed-Phase (e.g., C18 or HLB)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid

    • Human Plasma (drug-free)

    • Guaifenesin and this compound stock solutions

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 50 µL of the this compound internal standard working solution.

    • Vortex for 30 seconds.

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Drying: Dry the cartridge under vacuum for 1-2 minutes.

    • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Issue 2: Inconsistent Results and Suspected Matrix Effects

Q3: I am observing significant variability in the this compound signal between samples. How can I investigate and mitigate matrix effects?

Matrix effects, particularly ion suppression, are a common cause of inconsistent internal standard response. Here’s how to diagnose and address this issue:

Logical Workflow for Investigating Matrix Effects

Matrix_Effects_Workflow cluster_0 Problem cluster_1 Investigation cluster_2 Mitigation Strategies start Inconsistent this compound Signal post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion post_extraction_spike Perform Post-Extraction Spike Experiment start->post_extraction_spike optimize_chromatography Optimize Chromatographic Separation post_column_infusion->optimize_chromatography improve_cleanup Improve Sample Cleanup post_extraction_spike->improve_cleanup matrix_matched_calibrators Use Matrix-Matched Calibrators optimize_chromatography->matrix_matched_calibrators improve_cleanup->matrix_matched_calibrators

Caption: Workflow for investigating and mitigating matrix effects.

Diagnostic Experiments:

  • Post-Column Infusion: Infuse a constant flow of a this compound solution into the MS detector post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of Guaifenesin indicates ion suppression.

  • Post-Extraction Spike: Compare the response of this compound in a neat solution to its response when spiked into an extracted blank matrix. A lower response in the matrix indicates ion suppression.

Mitigation Strategies:

  • Optimize Chromatographic Separation: Adjusting the mobile phase gradient or using a different stationary phase can help separate this compound from co-eluting matrix components.

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as a more selective SPE protocol or a two-step extraction process, can help remove interfering matrix components.

  • Use Matrix-Matched Calibrators: Preparing calibration standards and quality controls in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.

Data Presentation

The following tables summarize recovery data for Guaifenesin from various studies, which can serve as a benchmark for optimizing your own methods. Note that the recovery of a stable isotope-labeled internal standard like this compound is expected to be very similar to the analyte.

Table 1: Guaifenesin Recovery using Liquid-Liquid Extraction (LLE)

Biological MatrixExtraction SolventInternal StandardAverage Recovery (%)Reference
Human PlasmaMethanol-Methylene Chloride (5:95, v/v)Mephenesin88.6 - 97.6[5]
Human Serumn-Hexane/Dichloromethane (1:1, v/v)Mephenesin75.5 - 78.0[6]
Human PlasmaNot SpecifiedGlibenclamide102.83[7][8]
Human PlasmaNot SpecifiedTetryzoline HCl97.48[9]

Table 2: Guaifenesin Recovery using Solid-Phase Extraction (SPE)

Biological MatrixSPE SorbentInternal StandardAverage Recovery (%)Reference
Human PlasmaNot SpecifiedGuaifenesin-d3Not explicitly stated, but method validated[10]

Note: While some studies using this compound do not explicitly report the numerical recovery percentage, the validation of the method implies that the recovery was consistent and reproducible.

Stability Considerations

Studies on the forced degradation of Guaifenesin have shown that it is relatively stable. However, some degradation is observed under acidic and basic conditions.[1][2][3][4] When working with this compound, it is important to be mindful of the potential for deuterium exchange, especially in solutions with extreme pH. It is recommended to keep samples and solutions at a neutral or near-neutral pH whenever possible and to store them at low temperatures to minimize any potential for degradation or isotopic exchange. The stability of stock and working solutions should be evaluated as part of method validation. Studies have shown that Guaifenesin solutions are stable for up to 48 hours at room temperature.[1]

References

Technical Support Center: Addressing Isotopic Purity Issues with Guaifenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Guaifenesin-D5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and resolving potential isotopic purity issues with deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it critical for my experiments?

Isotopic purity refers to the percentage of a stable isotope-labeled (SIL) internal standard, such as this compound, that contains the desired number of isotopes (in this case, five deuterium (B1214612) atoms). High isotopic purity is crucial for quantitative bioanalysis using mass spectrometry.[1] The presence of impurities, particularly the unlabeled analyte (Guaifenesin-d0), can contribute to the signal of the analyte you are trying to measure, leading to an overestimation of its concentration and inaccurate results.[1][2] This is especially problematic when quantifying low levels of the analyte, near the lower limit of quantification (LLOQ).[1]

Q2: How do I interpret the Certificate of Analysis (CoA) for this compound?

The Certificate of Analysis (CoA) is a critical document that provides key information about the quality of your this compound standard. When reviewing the CoA, pay close attention to the following:

  • Chemical Purity: This value, typically determined by HPLC or NMR, indicates the percentage of the material that is the chemical entity of Guaifenesin. It should ideally be >99%.[1]

  • Isotopic Enrichment (or Isotopic Purity): This specifies the percentage of the molecules that are correctly labeled with five deuterium atoms (d5). A high isotopic enrichment (generally ≥98%) is desirable.[1]

  • Isotopic Distribution: The CoA may provide a breakdown of the percentages of other isotopologues present, such as d0, d1, d2, d3, and d4. The percentage of the unlabeled analyte (d0) is of particular importance.

Q3: What are the common types of isotopic impurities in this compound?

The most common isotopic impurities are:

  • Unlabeled Guaifenesin (d0): This is the most critical impurity as it directly interferes with the analyte signal.[1] It can be present as a residual from the synthesis of the deuterated standard.[3]

  • Lower Isotopologues (d1-d4): These are molecules containing fewer than five deuterium atoms.[1] While less impactful than d0, their presence reduces the concentration of the desired d5 isotopologue.

Q4: Can the position of the deuterium labels on this compound affect my results?

Yes, the position and stability of the deuterium labels are critical. Deuterium atoms placed on chemically unstable positions can be susceptible to back-exchange with hydrogen atoms from the solvent or sample matrix.[4] This "isotopic exchange" can lead to a loss of the isotopic label, decreasing the internal standard signal and potentially increasing the analyte signal, thereby compromising the accuracy of the assay.[4] For Guaifenesin, labels on the glycerol (B35011) moiety are generally stable, but it's important to be aware of experimental conditions (like extreme pH or high temperatures) that could promote exchange.[4]

Troubleshooting Guides

Issue 1: I am seeing a significant signal for the analyte in my blank samples (matrix spiked only with this compound).

This is a classic sign that your deuterated internal standard is contaminated with the unlabeled analyte (Guaifenesin-d0).

Troubleshooting Steps:

  • Verify the Finding: Prepare a blank matrix sample and spike it only with the this compound internal standard at the concentration used in your assay.

  • Analyze the Sample: Run this sample using your LC-MS/MS method and monitor the mass transition for the unlabeled Guaifenesin.

  • Evaluate the Response: According to regulatory guidelines, the response of the analyte in this blank sample should not be more than 20% of the response at the Lower Limit of Quantification (LLOQ).[3] A higher response indicates significant d0 impurity.

  • Consult the CoA: Review the Certificate of Analysis to check the specified level of d0 impurity. If the observed interference is higher than expected, contact the supplier.

  • Consider a Different Lot or Supplier: If the impurity level is unacceptable, you may need to source a new batch of this compound with higher isotopic purity.

Issue 2: My calibration curve is non-linear, especially at high analyte concentrations.

While other factors can cause non-linearity, isotopic cross-contribution can be a cause. This occurs when a small percentage of the analyte's naturally occurring heavy isotopes (e.g., ¹³C) contributes to the signal of the deuterated internal standard.

Troubleshooting Steps:

  • Examine Internal Standard Response: Plot the absolute response of the this compound across your calibration curve. A decreasing signal as the analyte concentration increases can indicate ionization competition, but isotopic interference is another possibility.

  • Use a Higher Mass Offset: If possible, select an internal standard with a higher degree of deuteration (e.g., D7 or higher) or a ¹³C-labeled standard. This increases the mass difference between the analyte and the internal standard, reducing the likelihood of spectral overlap.[4]

  • Optimize Chromatography: Ensure that the analyte and internal standard are chromatographically well-resolved from any interfering matrix components.

Issue 3: I am observing poor reproducibility and a drift in the internal standard signal over time.

This may be indicative of isotopic instability (H/D back-exchange).

Troubleshooting Steps:

  • Evaluate Label Position: Confirm that the deuterium labels on your this compound are on stable positions (e.g., on carbon atoms not adjacent to heteroatoms). Labels on hydroxyl (-OH) groups are highly susceptible to exchange.[4]

  • Control pH: Avoid highly acidic or basic conditions during sample preparation and in your mobile phase, as these can catalyze H/D exchange.[2]

  • Solvent Selection: Prepare stock solutions and store standards in aprotic solvents (e.g., acetonitrile) when possible. Minimize the time the standard spends in aqueous solutions.

  • Temperature Control: Store all standards and samples at low temperatures to minimize the rate of exchange reactions.[4]

Quantitative Data Summary

The following tables provide a summary of typical specifications and acceptance criteria for deuterated internal standards.

Table 1: Representative Isotopic Distribution for a High-Purity Batch of this compound

IsotopologueDescriptionRepresentative Abundance (%)
d0Unlabeled Guaifenesin< 0.1%
d1Guaifenesin with 1 Deuterium< 0.2%
d2Guaifenesin with 2 Deuteriums< 0.5%
d3Guaifenesin with 3 Deuteriums< 1.0%
d4Guaifenesin with 4 Deuteriums< 2.0%
d5Desired Labeled Guaifenesin> 96%

Note: This data is illustrative. Always refer to the batch-specific Certificate of Analysis provided by your supplier.

Table 2: General Acceptance Criteria for Internal Standards in Bioanalysis

ParameterRecommendationRationale
Chemical Purity > 99%Ensures the nominal concentration of the standard is accurate.[1]
Isotopic Enrichment ≥ 98%Minimizes the concentration of undesired isotopologues.[1]
Contribution of IS to Analyte Signal Response in blank + IS should be < 20% of LLOQ responsePrevents significant overestimation of the analyte at low concentrations.[3]
Contribution of Analyte to IS Signal Response in ULOQ sample should not significantly alter IS signalEnsures the analyte's natural isotopes do not interfere with the internal standard.

Experimental Protocols

Protocol 1: Assessing the Contribution of Unlabeled Analyte in this compound

Objective: To quantify the contribution of the this compound internal standard (IS) to the signal of the unlabeled Guaifenesin analyte.

Materials:

  • This compound internal standard solution at the working concentration.

  • Guaifenesin reference standard.

  • Blank biological matrix (e.g., human plasma).

  • LC-MS/MS system.

Procedure:

  • Prepare LLOQ Sample: Spike a blank matrix sample with the Guaifenesin reference standard to the concentration of the Lower Limit of Quantification (LLOQ). Add the working concentration of the this compound IS.

  • Prepare IS Blank Sample: Spike a blank matrix sample with only the working concentration of the this compound IS.

  • Analysis: Inject both samples into the LC-MS/MS and acquire data.

  • Data Processing:

    • Measure the peak area of the unlabeled Guaifenesin in the LLOQ sample (Area_LLOQ).

    • Measure the peak area of the unlabeled Guaifenesin in the IS Blank sample (Area_IS_Blank).

  • Calculation:

    • Contribution (%) = (Area_IS_Blank / Area_LLOQ) * 100

  • Acceptance Criterion: The contribution should be less than 20%.[3]

Protocol 2: Evaluation of Isotopic Stability (H/D Exchange)

Objective: To assess the stability of the deuterium labels on this compound under various conditions.

Materials:

  • This compound stock solution.

  • Various solvents: aprotic (acetonitrile), protic (methanol, water), acidic (0.1 M HCl), and basic (0.1 M NaOH).

  • LC-MS/MS system.

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in each of the test solvents.

  • Time-Point Analysis:

    • Immediately analyze an aliquot of each solution at Time 0.

    • Store the remaining solutions at room temperature (or a relevant experimental temperature).

    • Analyze aliquots at subsequent time points (e.g., 1, 4, 8, and 24 hours).

  • Analysis: For each sample, monitor the signal intensity (peak area) for both this compound and any appearing Guaifenesin-d0.

  • Data Evaluation:

    • Plot the signal intensity of this compound over time for each condition. A significant decrease in signal suggests instability.

    • Monitor the signal for Guaifenesin-d0. An increase over time indicates back-exchange.

Mandatory Visualizations

G cluster_0 Troubleshooting Isotopic Purity Issues start Start: Unexpected Analyte Signal or Assay Variability check_blank Analyze Blank Matrix + This compound Only start->check_blank signal_present Is Analyte Signal Present? check_blank->signal_present evaluate_signal Is Signal > 20% of LLOQ? signal_present->evaluate_signal Yes check_stability Investigate Isotopic Stability (H/D Exchange) signal_present->check_stability No impurity_confirmed Conclusion: Significant d0 Impurity in Internal Standard evaluate_signal->impurity_confirmed Yes no_issue Conclusion: IS Contribution is Acceptable evaluate_signal->no_issue No contact_supplier Action: Contact Supplier, Request New Lot/CoA impurity_confirmed->contact_supplier perform_stability_exp Perform Stability Experiment (Protocol 2) check_stability->perform_stability_exp exchange_observed Is Exchange Observed? perform_stability_exp->exchange_observed optimize_conditions Action: Modify Sample Prep/Storage (pH, Solvent, Temp) exchange_observed->optimize_conditions Yes no_exchange Conclusion: Isotope Label is Stable exchange_observed->no_exchange No

Caption: Troubleshooting workflow for isotopic purity issues.

G cluster_1 Guaifenesin Metabolism & Potential Interferences guaifenesin Guaifenesin oxidation Oxidation guaifenesin->oxidation demethylation O-Demethylation (O-demethylase) guaifenesin->demethylation metabolite1 β-(2-methoxyphenoxy)-lactic acid (Inactive Metabolite) oxidation->metabolite1 metabolite2 Hydroxy-guaifenesin (Inactive Metabolite) demethylation->metabolite2 excretion Renal Excretion metabolite1->excretion metabolite2->excretion

Caption: Simplified metabolic pathway of Guaifenesin.

References

Technical Support Center: Managing On-Column Degradation of Guaifenesin during HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the on-column degradation of Guaifenesin (B1672422) during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide addresses specific issues that may indicate on-column degradation of Guaifenesin and offers practical solutions.

IssuePotential CauseRecommended Action
Appearance of small, unexpected peaks during the run, often close to the main Guaifenesin peak. On-column degradation of Guaifenesin due to reactive sites on the column or inappropriate mobile phase conditions.- Column Selection: Use a high-quality, end-capped C18 column to minimize interactions with residual silanols.[1] If the problem persists, consider using a column from a different manufacturer. - Mobile Phase pH Control: Maintain the mobile phase pH within a stable range for Guaifenesin, typically between 3.0 and 6.8.[1] The use of a buffer, such as phosphate (B84403) or acetate (B1210297), is highly recommended to ensure a consistent pH.[1]
Poor peak shape, including tailing, fronting, or splitting of the Guaifenesin peak. This can be indicative of on-column degradation, especially if the mobile phase conditions or column chemistry are not optimal for Guaifenesin's stability.[1] An inappropriate mobile phase pH can promote acid or base-catalyzed hydrolysis during the chromatographic run.[1]- Optimize Mobile Phase: Ensure the mobile phase pH is well-buffered and within the recommended range. - Column Evaluation: Check the column's performance and consider replacing it if it's old or has been used with harsh mobile phases.
Loss of Guaifenesin peak area over a sequence of injections. Instability of the sample solution or adsorptive losses on the column.- Confirm Sample Stability: Verify the stability of Guaifenesin in your sample diluent. Solutions of Guaifenesin have been shown to be stable for up to 48 hours.[1][2] If using a new diluent, a stability study should be performed. - Column Passivation: In some cases, a new column may need to be conditioned or passivated by injecting a standard several times to occupy active sites.
Inconsistent retention times for the Guaifenesin peak. Fluctuations in mobile phase composition, pH, or column temperature. Elevated temperatures can accelerate degradation.[1]- Temperature Control: Maintain a consistent and moderate column temperature, for instance, at 25°C or 40°C.[1] - Mobile Phase Preparation: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases to avoid contaminants that could promote degradation.[1]

Frequently Asked Questions (FAQs)

What are the common degradation pathways for Guaifenesin?

Forced degradation studies have shown that Guaifenesin is susceptible to degradation under acidic and basic conditions.[2][3][4] Slight degradation has been observed under acid and base stress conditions.[2][3] It has been found to be stable under oxidative, hydrolytic, thermal, and photolytic stress conditions.[2][3]

What are the known impurities of Guaifenesin that I should be aware of?

Besides degradation products, process-related impurities are a concern. The most commonly cited impurities are Guaiacol and the β-isomer of Guaifenesin.[1] A robust, stability-indicating HPLC method should be able to resolve Guaifenesin from these impurities and any potential degradation products.[1]

How can I prevent the on-column degradation of Guaifenesin?

To minimize on-column degradation, consider the following:

  • Mobile Phase pH Control: Maintain the mobile phase pH within a stable range for Guaifenesin, typically around 3.0 to 6.8.[1] Using a buffer like phosphate or acetate is highly recommended for consistent pH.[1]

  • Column Selection: Utilize a robust, end-capped C18 column.[1] End-capping minimizes the interaction of the analyte with residual silanol (B1196071) groups on the silica (B1680970) support, which can be acidic and contribute to degradation.[1]

  • Temperature Control: Maintain a consistent and moderate column temperature, for example, at 25°C or 40°C.[1] High temperatures can accelerate degradation.[1]

  • Solvent Quality: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases to avoid contaminants that might promote degradation.[1]

Experimental Protocols

Below is a detailed methodology for a stability-indicating RP-HPLC method for the estimation of Guaifenesin and its related compounds.

Chromatographic Conditions:

ParameterCondition
Column Waters Symmetry C18 (150 mm × 4.6 mm), 5 µm particle size[3]
Mobile Phase A 0.02 M KH2PO4 (pH 3.2) and methanol (B129727) in the ratio of 90:10 v/v[3]
Mobile Phase B 0.02 M KH2PO4 (pH 3.2) and methanol in the ratio of 10:90 v/v[3]
Gradient Elution A gradient program should be used for optimal separation.
Flow Rate 0.8 mL/min[3]
Column Temperature 25°C[3]
Detection Wavelength 273 nm[3]
Diluent Milli-Q water and acetonitrile (B52724) in the ratio of 20:80 v/v[3]

Standard Solution Preparation:

A standard stock solution of Guaifenesin can be prepared by dissolving an appropriate amount of the drug in the diluent to achieve a concentration of 0.24 mg/mL. A working standard solution containing 12 µg/mL can be prepared from the stock solution.[3]

Forced Degradation Study Protocol:

Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.

Stress ConditionProcedure
Acid Hydrolysis 1 N HCl at 60°C for 12 hours[2]
Base Hydrolysis 1 N NaOH at 60°C for 12 hours[2]
Oxidation 1% H2O2 at room temperature for 12 hours[2]
Hydrolytic Water at 60°C for 12 hours[2]
Thermal 105°C for 24 hours[2]
Photolytic Expose the drug product to visible light for 240 hours (1.2 million lux hours) and UV light for 250 hours (200 watt h/m2) at 25°C[2]

Visualizations

cluster_troubleshooting Troubleshooting On-Column Degradation Observation Observe Unexpected Peaks or Poor Peak Shape Investigation Investigate Potential Causes Observation->Investigation Indicates Potential Degradation Action Implement Corrective Actions Investigation->Action Identify Root Cause Confirmation Confirm Resolution Action->Confirmation Verify Effectiveness Guaifenesin Guaifenesin Degradation On-Column Degradation Guaifenesin->Degradation Degradants Degradation Products (e.g., Guaiacol) Degradation->Degradants MobilePhase Mobile Phase pH (Outside 3.0-6.8) MobilePhase->Degradation ColumnChemistry Column Chemistry (e.g., free silanols) ColumnChemistry->Degradation Temperature Elevated Temperature Temperature->Degradation

References

Technical Support Center: Optimizing LC Gradient for Guaifenesin and Guaifenesin-D5 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Guaifenesin (B1672422) and its deuterated internal standard, Guaifenesin-D5.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of Guaifenesin and this compound.

Issue 1: Poor resolution or co-elution of Guaifenesin and this compound peaks.

  • Question: My Guaifenesin and this compound peaks are not separating, or the resolution is very poor. What could be the cause and how can I fix it?

  • Answer: This is a common challenge due to the chemical similarity of the two compounds. The primary cause is often an unoptimized LC gradient. Here are the steps to troubleshoot this issue:

    • Decrease the Gradient Slope: A steep gradient can cause the compounds to elute too quickly and without sufficient separation. Try decreasing the rate of change of the organic mobile phase over time. For example, if your gradient is running from 20% to 80% organic in 5 minutes, try extending it to 10 minutes.

    • Introduce an Isocratic Hold: Incorporate an isocratic hold at a low percentage of organic solvent at the beginning of your gradient. This allows for better focusing of the analytes on the column head before the gradient starts, which can improve peak shape and resolution.

    • Modify Mobile Phase Composition:

      • Organic Modifier: If you are using acetonitrile, consider switching to methanol (B129727) or a combination of both. Methanol can offer different selectivity for closely related compounds.

      • Aqueous Phase pH: The pH of the aqueous mobile phase can influence the retention of Guaifenesin. While Guaifenesin is a neutral compound, slight pH adjustments can sometimes alter interactions with the stationary phase. Experiment with a pH range of 3-7.[1][2]

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the run time.

Issue 2: this compound peak elutes slightly earlier than the Guaifenesin peak.

  • Question: I am observing a consistent small retention time shift, with this compound eluting just before Guaifenesin. Is this a problem, and how can I achieve co-elution?

  • Answer: This phenomenon is known as the "deuterium isotope effect" and is common in reversed-phase chromatography. While a small, consistent shift may be acceptable if it doesn't lead to differential matrix effects, achieving co-elution is ideal for robust quantification.

    • Fine-tune the Gradient: A shallower gradient is often the key to minimizing the deuterium (B1214612) isotope effect on retention time. Small, incremental decreases in the gradient slope can help the two compounds co-elute.

    • Adjust the Column Temperature: Increasing the column temperature can sometimes reduce the separation between isotopologues. Try increasing the temperature in 5°C increments (e.g., from 30°C to 40°C).

    • Consider a Different Stationary Phase: If co-elution cannot be achieved by modifying the mobile phase or temperature, a different column chemistry might be necessary. A column with a different C18 bonding chemistry or a phenyl-hexyl stationary phase could provide the required selectivity.

Issue 3: Tailing peak shape for Guaifenesin and/or this compound.

  • Question: My peaks for Guaifenesin and its internal standard are showing significant tailing. What are the potential causes and solutions?

  • Answer: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase.

    • Mobile Phase pH: Although Guaifenesin is neutral, interactions with residual silanols on the silica-based stationary phase can cause tailing. Ensure the mobile phase pH is in a range that minimizes these interactions (typically between pH 3 and 7).

    • Column Contamination: Contamination at the head of the column can lead to poor peak shape. Implement a column washing step at the end of each gradient run with a high percentage of a strong organic solvent to remove strongly retained matrix components.

    • Sample Solvent Effects: The solvent used to dissolve the sample should be as close as possible to the initial mobile phase composition. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

Frequently Asked Questions (FAQs)

Q1: Why is a gradient elution generally preferred over an isocratic method for the separation of Guaifenesin and its impurities or internal standards?

A1: A gradient elution is often preferred because it allows for the separation of compounds with a wider range of polarities in a reasonable timeframe. For Guaifenesin analysis, a gradient can provide sharper peaks and better resolution from potential impurities and its deuterated internal standard compared to an isocratic method.[1][2]

Q2: What is a good starting point for developing a gradient method for Guaifenesin and this compound separation on a C18 column?

A2: A good starting point would be a linear gradient with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a shallow gradient, for example, 5-10% B held for 1-2 minutes, then ramp to 90-95% B over 10-15 minutes.

  • Flow Rate: 0.8-1.0 mL/min.

Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A3: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. Acetonitrile is a stronger solvent in reversed-phase chromatography and often results in sharper peaks. Methanol, being a protic solvent, can have different interactions with the analyte and stationary phase, which can sometimes be beneficial for separating closely related compounds like isotopologues.

Q4: Can I use a deuterated internal standard that does not co-elute with my analyte?

A4: It is highly recommended to achieve co-elution. If the analyte and its deuterated internal standard do not co-elute, they may experience different degrees of ion suppression or enhancement from the sample matrix, which can lead to inaccurate and imprecise quantitative results.

Data Presentation

The following table summarizes the expected qualitative effects of changing key chromatographic parameters on the separation of Guaifenesin and this compound. This information can guide your method development and troubleshooting efforts.

Parameter ChangeExpected Effect on Retention Time (RT)Expected Effect on Resolution (Rs) between Guaifenesin and this compoundExpected Effect on Peak Width
Increase Gradient Slope DecreaseDecreaseDecrease
Decrease Gradient Slope IncreaseIncreaseIncrease
Increase Initial % Organic DecreaseDecreaseMay Decrease
Decrease Initial % Organic IncreaseIncreaseMay Increase
Increase Flow Rate DecreaseDecreaseDecrease
Decrease Flow Rate IncreaseIncreaseIncrease
Increase Column Temperature DecreaseMay Increase or DecreaseDecrease
Switch from Acetonitrile to Methanol Likely IncreaseMay Change (Increase or Decrease)May Increase

Experimental Protocols

Protocol for LC Gradient Optimization for Guaifenesin and this compound Separation

This protocol outlines a systematic approach to developing and optimizing a reversed-phase LC gradient method.

1. Initial Method Setup:

  • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.02 M KH₂PO₄ buffer, pH adjusted to 3.2 with orthophosphoric acid, mixed with methanol (90:10 v/v).

  • Mobile Phase B: 0.02 M KH₂PO₄ buffer (pH 3.2) mixed with methanol (10:90 v/v).

  • Detection: UV at 273 nm or MS/MS detection.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample: A solution containing known concentrations of Guaifenesin and this compound in the initial mobile phase composition.

2. Scouting Gradient:

  • Run a broad linear gradient to determine the approximate elution time of the compounds.

  • Gradient Program:

    • 0-5 min: 0% B

    • 5-25 min: 0% to 100% B

    • 25-30 min: 100% B (column wash)

    • 30.1-35 min: 0% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

3. Gradient Optimization:

  • Based on the scouting run, design a more focused gradient around the elution time of Guaifenesin.

  • Adjust the Gradient Slope:

    • If peaks are unresolved: Decrease the slope. For example, if the compounds eluted at around 40% B in the scouting run, try a gradient from 20% to 60% B over 15 minutes.

    • If peaks are well-resolved but the run time is long: Increase the slope.

  • Introduce an Isocratic Hold: Add a 1-2 minute isocratic hold at the initial gradient conditions to improve peak shape.

  • Example Optimized Gradient Program:

    • 0-2 min: 10% B (Isocratic Hold)

    • 2-12 min: 10% to 50% B (Linear Gradient)

    • 12-15 min: 50% to 90% B (Steeper Gradient for Eluting other components)

    • 15-18 min: 90% B (Wash)

    • 18.1-23 min: 10% B (Re-equilibration)

4. Fine-Tuning for Co-elution:

  • Make small, incremental changes to the gradient slope and column temperature to achieve co-elution of Guaifenesin and this compound.

  • Monitor the retention time difference between the two peaks. The goal is to minimize this difference while maintaining good peak shape and signal intensity.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships relevant to optimizing the LC gradient for Guaifenesin and this compound separation.

GradientOptimizationWorkflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation prep_sample Prepare Sample: Guaifenesin & this compound Mix scouting 1. Run Scouting Gradient (Broad Range) prep_sample->scouting prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) prep_mobile_phase->scouting analyze_scouting 2. Analyze Elution Profile scouting->analyze_scouting design_focused 3. Design Focused Gradient (Narrower Range, Shallower Slope) analyze_scouting->design_focused optimize 4. Optimize for Co-elution (Adjust Slope, Temperature) design_focused->optimize check_resolution Check for Co-elution & Peak Shape optimize->check_resolution check_resolution->optimize Needs Improvement final_method Final Optimized Method check_resolution->final_method Meets Criteria TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Separation of Guaifenesin & this compound cause1 Steep Gradient start->cause1 cause2 Inappropriate Mobile Phase start->cause2 cause3 Deuterium Isotope Effect start->cause3 cause4 Column Issues start->cause4 solution1a Decrease Gradient Slope cause1->solution1a solution1b Add Isocratic Hold cause1->solution1b solution2a Change Organic Solvent (ACN <=> MeOH) cause2->solution2a solution2b Adjust Mobile Phase pH cause2->solution2b solution3a Fine-tune Gradient (very shallow) cause3->solution3a solution3b Adjust Column Temperature cause3->solution3b solution4a Wash Column cause4->solution4a solution4b Replace Column cause4->solution4b

References

best practices for handling and storing Guaifenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Guaifenesin-D5. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a deuterated form of Guaifenesin (B1672422), an expectorant commonly used in cough and cold medications. In research, particularly in pharmacokinetic and metabolic studies, this compound is widely used as an internal standard for quantitative analysis by mass spectrometry (MS). The five deuterium (B1214612) atoms increase its molecular weight, allowing it to be distinguished from the non-deuterated (or endogenous) Guaifenesin, while maintaining very similar chemical and physical properties.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and purity of this compound. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C. Some suppliers may recommend room temperature, so always refer to the manufacturer's certificate of analysis.Prevents degradation and maintains chemical stability.
Light Store in a light-resistant container.Protects the compound from photolytic degradation.
Moisture Keep in a tightly sealed container in a dry place.Guaifenesin can be slightly hygroscopic.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.Minimizes the risk of oxidation.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: When handling this compound, it is important to use appropriate personal protective equipment to avoid exposure.[1][2][3] This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Eye Protection: Safety glasses or goggles are necessary to protect from dust or splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: If handling large quantities or if there is a risk of dust formation, a dust mask or respirator should be used.

Q4: How should this compound waste be disposed of?

A4: Dispose of this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain. It should be collected in a designated, labeled waste container for chemical waste.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for Guaifenesin are inconsistent and inaccurate, even though I am using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?

Answer: Inconsistent or inaccurate results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution, isotopic exchange, or impurities in the standard.

Troubleshooting Workflow: Inaccurate Quantification

start Inaccurate Quantitative Results check_coelution Check for Co-elution of Analyte and Standard start->check_coelution adjust_chromatography Adjust Chromatographic Conditions (e.g., gradient, column) check_coelution->adjust_chromatography No check_isotope_exchange Investigate Isotopic Exchange check_coelution->check_isotope_exchange Yes adjust_chromatography->check_coelution modify_sample_prep Modify Sample Preparation (e.g., pH, solvent) check_isotope_exchange->modify_sample_prep Evidence of Exchange check_purity Assess Purity of Internal Standard check_isotope_exchange->check_purity No Evidence of Exchange modify_sample_prep->check_isotope_exchange new_standard Use a New, Verified Lot of Internal Standard check_purity->new_standard Impurity Detected end Accurate Quantification check_purity->end Purity Confirmed new_standard->end

Caption: Troubleshooting workflow for inaccurate quantification.

Detailed Troubleshooting Steps:

  • Verify Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4][5] This can lead to differential matrix effects and inaccurate quantification.

    • Solution: Overlay the chromatograms of Guaifenesin and this compound to confirm they are co-eluting. If not, adjust your chromatographic method (e.g., gradient, column) to achieve co-elution.[4][6]

  • Investigate Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent or matrix, especially at certain pH values or if the deuterium labels are in labile positions.[5][7]

    • Solution: Assess the stability of the deuterium label by incubating this compound in your sample matrix and mobile phase under various conditions (e.g., different pH, temperature) and analyzing for any loss of deuterium. If exchange is observed, consider modifying your sample preparation or mobile phase to minimize this effect.

  • Assess Purity of the Internal Standard: The presence of unlabeled Guaifenesin or other impurities in your this compound standard can lead to inaccurate results.

    • Solution: Analyze your this compound stock solution by itself to check for the presence of the unlabeled analyte.[6] If significant impurities are found, obtain a new, high-purity standard from a reputable supplier. Always request a Certificate of Analysis (CoA) for new lots.

Issue 2: Poor Signal or No Signal for this compound

Question: I am not observing a good signal for my this compound internal standard in my mass spectrometer. What could be the issue?

Answer: A poor or absent signal for the internal standard can be due to several factors, ranging from sample preparation to instrument settings.

Troubleshooting Workflow: Poor Internal Standard Signal

start Poor/No Internal Standard Signal check_concentration Verify Concentration of Stock and Working Solutions start->check_concentration check_sample_prep Review Sample Preparation and Extraction Efficiency check_concentration->check_sample_prep Concentration Correct end Adequate Signal check_concentration->end Concentration Incorrect -> Remake Solutions optimize_ms Optimize Mass Spectrometer Parameters check_sample_prep->optimize_ms Extraction Efficient check_sample_prep->end Extraction Inefficient -> Modify Protocol check_stability Assess Stability of Standard in Matrix optimize_ms->check_stability Parameters Optimized optimize_ms->end Parameters Suboptimal -> Re-optimize check_stability->end

Caption: Troubleshooting workflow for poor internal standard signal.

Detailed Troubleshooting Steps:

  • Verify Concentration: Ensure that the stock and working solutions of this compound were prepared correctly.

    • Solution: Prepare fresh solutions and re-analyze.

  • Review Sample Preparation: The internal standard may be lost during the sample extraction process.

    • Solution: Evaluate the extraction recovery of this compound. If recovery is low, optimize the extraction procedure.

  • Optimize Mass Spectrometer Parameters: The instrument may not be properly tuned for the m/z of this compound.

    • Solution: Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as collision energy and cone voltage.

  • Assess Stability: this compound may be degrading in the sample matrix. Studies have shown that Guaifenesin is susceptible to degradation under acidic and basic conditions.[8][9]

    • Solution: Perform stability tests by incubating this compound in the sample matrix at different temperatures and for different durations to assess its stability.

Experimental Protocols

Protocol 1: Assessment of this compound Stock Solution Purity

Objective: To determine the chemical and isotopic purity of a this compound stock solution.

Methodology:

  • Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 µg/mL.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use a high-resolution mass spectrometer to look for the accurate mass of both this compound and unlabeled Guaifenesin.

  • Data Analysis:

    • Determine the peak area for both this compound and any detected unlabeled Guaifenesin.

    • Calculate the isotopic purity by comparing the peak area of the unlabeled analyte to that of the deuterated standard.

Protocol 2: Evaluation of this compound Stability in a Biological Matrix

Objective: To assess the stability of this compound in a biological matrix (e.g., plasma) under typical sample storage and processing conditions.

Methodology:

  • Sample Preparation: Spike a known concentration of this compound into the biological matrix (e.g., human plasma) to prepare quality control (QC) samples at low and high concentrations.

  • Stability Conditions:

    • Freeze-Thaw Stability: Subject the QC samples to three freeze-thaw cycles (-20°C to room temperature).

    • Short-Term Stability: Store the QC samples at room temperature for 24 hours.

    • Long-Term Stability: Store the QC samples at -80°C for 30 days.

  • Sample Extraction: After the specified storage period, extract the this compound from the QC samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Analysis: Compare the concentration of this compound in the stressed samples to that of freshly prepared samples. A deviation of more than 15% may indicate instability.

References

impact of mobile phase pH on Guaifenesin-D5 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of mobile phase pH on the stability of Guaifenesin-D5.

Frequently Asked Questions (FAQs)

Q1: What is the optimal mobile phase pH for the analysis of this compound?

Based on established HPLC methods, the optimal mobile phase pH for Guaifenesin (B1672422) analysis is in the acidic range, typically between pH 2.7 and 4.5.[1][2] For example, a robust method was developed using a mobile phase with a pH of 2.72.[1] Another validated method utilized a mobile phase containing a phosphate (B84403) buffer adjusted to pH 3.2.[3][4][5] These acidic conditions generally ensure good peak shape and resolution from potential impurities.

Q2: Is this compound susceptible to degradation at acidic or basic pH?

Forced degradation studies on Guaifenesin have yielded some conflicting results, suggesting that the stability is highly dependent on the specific conditions (e.g., concentration of acid/base, temperature, and exposure time).

Some studies indicate that Guaifenesin is susceptible to degradation under both acidic and basic conditions.[6][7] For instance, degradation was observed when a methanolic solution of Guaifenesin was treated with 1N HCl and 1N NaOH.[6] Another study also concluded that Guaifenesin undergoes degradation in both acidic and alkaline environments.[7]

Conversely, other studies have found Guaifenesin to be relatively stable under certain acidic and basic stress conditions. A study conducted by the USP found no degradation under exposure to acid and base.[8] Similarly, another study reported that Guaifenesin was found to be stable under acid and base hydrolysis.[9][10]

Given these varying reports, it is crucial to perform your own stability studies under your specific experimental conditions. While deuteration in this compound is unlikely to significantly alter its chemical stability compared to Guaifenesin, this should be experimentally confirmed.

Q3: What are the common degradation products of Guaifenesin that I should be aware of?

The most commonly reported impurity and potential degradation product is Guaiacol.[1][8] Another known related substance is the β-isomer of Guaifenesin (Isoguaifenesin).[1] A robust analytical method should be able to resolve this compound from these and any other potential degradants.

Troubleshooting Guide

Issue: Poor peak shape (tailing, fronting, or splitting) or unexpected peaks are observed during analysis.

This could be an indication of on-column degradation of this compound. The mobile phase pH is a critical factor that can contribute to this issue.

Troubleshooting Steps:

  • Verify Mobile Phase pH: Ensure the pH of your mobile phase is within the recommended acidic range (pH 2.7-4.5). Use a calibrated pH meter to confirm the pH of the aqueous component of your mobile phase.

  • Buffer the Mobile Phase: If you are not already using a buffer, consider incorporating one (e.g., phosphate or acetate (B1210297) buffer) to maintain a consistent pH throughout the chromatographic run.

  • Column Selection: Utilize a robust, end-capped C18 column. End-capping minimizes the interaction of the analyte with residual silanol (B1196071) groups on the silica (B1680970) support, which can be acidic and contribute to degradation.[11]

  • Temperature Control: Maintain a consistent and moderate column temperature (e.g., 25°C).[4][5] Elevated temperatures can accelerate degradation.[11]

  • Evaluate Sample Diluent: Confirm the stability of this compound in your sample diluent. Studies have shown that solutions of Guaifenesin are stable for up to 48 hours.[4][5]

Data and Protocols

Summary of Forced Degradation Studies

The following table summarizes the results from various forced degradation studies on Guaifenesin. It is important to note that experimental conditions can significantly impact the outcome.

Stress ConditionReagent/ParametersObservationReference
Acid Hydrolysis 1N HCl in Methanol (B129727)Degradation Observed
Acid Hydrolysis 1N HCl, 60°C, 12 hoursDegradation Observed[12]
Acid Hydrolysis -No Degradation Detected
Base Hydrolysis 1N NaOH in MethanolDegradation Observed
Base Hydrolysis 1N NaOH, 60°C, 12 hoursDegradation Observed[12]
Base Hydrolysis -No Degradation Detected
Oxidative 3-10% H₂O₂Minor Degradation to Stable[7]
Thermal 60-105°C, 8-24 hoursGenerally Stable[6][7][12]
Photolytic Direct Sunlight/UV LightDegradation Observed[6][7]
Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[12]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N Hydrochloric Acid (HCl).

    • Heat the solution at 60°C for a specified period (e.g., 12 hours).[12]

    • Cool the solution to room temperature and neutralize with an equivalent amount of 1N Sodium Hydroxide (NaOH).[12]

    • Dilute to a final concentration with the diluent.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1N Sodium Hydroxide (NaOH).

    • Heat the solution at 60°C for a specified period (e.g., 12 hours).[12]

    • Cool the solution to room temperature and neutralize with an equivalent amount of 1N Hydrochloric Acid (HCl).[12]

    • Dilute to a final concentration with the diluent.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% Hydrogen Peroxide (H₂O₂).[12]

    • Keep the solution at room temperature for a specified period.

    • Dilute to a final concentration with the diluent.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • The chromatograms of the stressed samples are compared with that of the unstressed sample to identify and quantify any degradation products.[12]

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Stability Issues start Start: Peak Shape Issues or Unexpected Peaks check_ph Is Mobile Phase pH within 2.7-4.5? start->check_ph adjust_ph Adjust pH and Re-analyze check_ph->adjust_ph No check_buffer Is Mobile Phase Buffered? check_ph->check_buffer Yes adjust_ph->check_ph add_buffer Add Buffer (e.g., Phosphate) and Re-analyze check_buffer->add_buffer No check_column Is Column an End-Capped C18? check_buffer->check_column Yes add_buffer->check_buffer change_column Use a Suitable End-Capped C18 Column check_column->change_column No check_temp Is Column Temperature Controlled (e.g., 25°C)? check_column->check_temp Yes change_column->check_column control_temp Set and Monitor Column Temperature check_temp->control_temp No end End: Issue Resolved check_temp->end Yes control_temp->check_temp

Caption: Troubleshooting workflow for stability issues.

G cluster_1 Forced Degradation Study Logic cluster_stress Stress Conditions stock This compound Stock Solution acid Acid Hydrolysis (e.g., 1N HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 1N NaOH, 60°C) stock->base oxidative Oxidative (e.g., 3% H2O2) stock->oxidative unstressed Unstressed Control stock->unstressed analysis Analyze All Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis unstressed->analysis compare Compare Stressed vs. Unstressed Chromatograms analysis->compare result Identify and Quantify Degradation Products compare->result

Caption: Logic of a forced degradation study.

References

Validation & Comparative

A Comparative Guide to Guaifenesin-D5 and Guaifenesin-d3 as Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical determinant of accuracy and reliability in the quantitative analysis of pharmaceuticals. For Guaifenesin, an active ingredient in many over-the-counter expectorants, stable isotope-labeled internal standards are the preferred choice for mass spectrometry-based bioanalytical methods. This guide provides a detailed comparison of two such standards: Guaifenesin-D5 and Guaifenesin-d3.

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures they behave alike during sample preparation, chromatography, and ionization, effectively compensating for variability in the analytical process.[1]

Performance Comparison: Guaifenesin-d3 as the Exemplar

Table 1: Summary of a Validated Bioanalytical Method using rac-Guaifenesin-d3

ParameterPerformance CharacteristicReference
AnalyteGuaifenesin[2][3]
Internal Standardrac-Guaifenesin-d3[2][3]
MatrixHuman Plasma
Extraction MethodSolid Phase Extraction (SPE)
Analytical TechniqueLC-MS/MS
Lower Limit of Quantification (LLOQ)8 ng/mL
Linear Dynamic Range8 - 2200 ng/mL
Correlation Coefficient (r²)>0.99

Table 2: Precision and Accuracy Data for the Quantification of Guaifenesin using rac-Guaifenesin-d3

Quality Control LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)Reference
LLOQ8.07.998.84.5
Low QC (LQC)24.023.597.93.8
Medium QC (MQC)800.0795.799.52.1
High QC (HQC)1600.01585.399.12.5

The data clearly indicates that the method utilizing rac-Guaifenesin-d3 is sensitive, accurate, and precise over a wide range of concentrations, making it highly suitable for pharmacokinetic and bioequivalence studies.

This compound: A Theoretical Comparison

This compound is another commercially available deuterated internal standard for Guaifenesin analysis. While specific validated method data for this compound is not as widely published, its utility is based on the same principles as Guaifenesin-d3. The key difference lies in the number of deuterium (B1214612) atoms incorporated into the molecule. This compound contains five deuterium atoms, while Guaifenesin-d3 contains three.

Theoretically, a higher degree of deuteration can offer a greater mass difference between the analyte and the internal standard, which can be advantageous in minimizing potential isotopic cross-talk in mass spectrometry. However, both D3 and D5 labeling provide a sufficient mass shift for reliable quantification with modern tandem mass spectrometers. Both are expected to co-elute with Guaifenesin during chromatography and exhibit similar ionization efficiency, thereby providing effective normalization.

Experimental Protocols

Below is a summarized experimental protocol for the quantification of Guaifenesin in human plasma using a deuterated internal standard, based on methodologies reported for rac-Guaifenesin-d3.

Objective: To determine the concentration of Guaifenesin in human plasma using a validated LC-MS/MS method with a deuterated internal standard.

Materials:

  • Guaifenesin reference standard

  • rac-Guaifenesin-d3 (or this compound) internal standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Drug-free human plasma

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of Guaifenesin and the internal standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the Guaifenesin stock solution to create calibration standards.

    • Prepare a working solution of the internal standard at a fixed concentration.

  • Sample Preparation (Solid Phase Extraction):

    • To 200 µL of plasma samples (calibration standards, quality controls, and unknown samples), add 50 µL of the internal standard working solution.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column and an appropriate mobile phase gradient.

    • Detect the analyte and internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Integrate the peak areas for both Guaifenesin and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

    • Determine the concentration of Guaifenesin in the unknown samples from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the bioanalytical workflow for Guaifenesin quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (Guaifenesin-d3/D5) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Calibration Curve Generation ratio->curve quant Quantification of Unknowns curve->quant

Caption: Experimental workflow for Guaifenesin quantification.

logical_relationship cluster_process Analytical Process Guaifenesin Guaifenesin SamplePrep Sample Preparation Guaifenesin->SamplePrep Deuterated_IS Deuterated IS (Guaifenesin-d3 or D5) Deuterated_IS->SamplePrep Chromatography Chromatography SamplePrep->Chromatography Ionization Ionization (MS) Chromatography->Ionization

Caption: Co-processing of analyte and internal standard.

Conclusion

Both this compound and Guaifenesin-d3 are excellent choices for use as internal standards in the quantitative analysis of Guaifenesin. The available data for Guaifenesin-d3 demonstrates that it enables the development of highly sensitive, precise, and accurate bioanalytical methods. While specific performance data for this compound is less prevalent in published literature, its fundamental properties as a stable isotope-labeled analog suggest it would perform comparably. The choice between the two may ultimately depend on commercial availability, cost, and the specific requirements of the analytical laboratory. For high-stakes applications such as clinical trials, the use of a deuterated internal standard like Guaifenesin-d3 or this compound is strongly recommended to ensure the generation of robust and reliable data.

References

stability testing and storage conditions for Guaifenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stability testing and recommended storage conditions for Guaifenesin (B1672422) and its deuterated analog, Guaifenesin-D5. While specific stability data for this compound is not extensively available in the public domain, this document extrapolates from established data for Guaifenesin and general principles of deuterated compounds to offer a robust framework for stability assessment.

Executive Summary

Guaifenesin is a well-characterized expectorant, and its stability under various stress conditions has been thoroughly investigated.[1][2][3][4][5][6] It is generally stable under oxidative, hydrolytic, thermal, and photolytic stress but can degrade under acidic and basic conditions.[2][3][5] Deuteration, as in this compound, is a common strategy in drug development to alter metabolic pathways, and while it can enhance metabolic stability, its impact on chemical stability is not always predictable and requires empirical investigation.[7][8][9] This guide presents a comparative summary of Guaifenesin's known stability profile and proposes a comprehensive stability testing protocol for this compound to establish its unique characteristics.

Recommended Storage Conditions

Based on available information for Guaifenesin, the following storage conditions are recommended. It is prudent to apply these conditions to this compound until specific stability data is generated.

ParameterRecommended ConditionSource
Temperature Store at controlled room temperature, 20°-25°C (68°-77°F).[10]
Humidity Store away from moisture.[11][12][13]
Light Protect from light. Keep in a tightly closed container.[10][13]
Freezing Keep from freezing.[11]

Comparative Stability Data Under Forced Degradation

The following table summarizes the typical degradation profile of Guaifenesin under forced conditions, as established by various studies. A proposed comparative study for this compound would involve subjecting it to the same stress conditions and analyzing its degradation profile.

Stress ConditionReagents and DurationExpected Outcome for GuaifenesinProposed Comparative Analysis for this compound
Acid Hydrolysis 1N HCl at 60°C for 12 hoursSlight degradation observed.[2][14]Quantify and compare the extent of degradation and identify any unique degradation products.
Base Hydrolysis 1N NaOH at 60°C for 12 hoursSlight degradation observed.[2][14]Quantify and compare the extent of degradation and identify any unique degradation products.
Oxidative 10% v/v H₂O₂ at room temperature for 8 hoursGenerally stable, though some studies show minor degradation.[2][4][5]Confirm stability or quantify and compare the rate of oxidation if any.
Thermal Dry heat at 60°C for 8 hoursStable.[3][5]Confirm thermal stability at various temperatures.
Photolytic Exposure to direct sunlight for 24 hoursSome studies report degradation.[3][5]Evaluate photostability under controlled UV and visible light exposure as per ICH guidelines.

Experimental Protocols

A robust stability-indicating method is crucial for accurately assessing the stability of this compound. The following is a typical experimental protocol based on validated methods for Guaifenesin.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for the analysis of Guaifenesin and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5]

  • Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer and a suitable organic solvent like acetonitrile (B52724) or methanol (B129727).[1][15]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection Wavelength: 274 nm or 230 nm.[3][5]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 50°C).[1]

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.[14]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.[14] Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat under the same conditions as acid hydrolysis.[14] Neutralize before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 10% v/v) and keep it at room temperature for a specified duration.[3]

    • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a set temperature (e.g., 60°C) for a defined period.[3] Dissolve the sample in the mobile phase for analysis.

    • Photolytic Degradation: Expose the drug solution to UV and visible light in a photostability chamber for a defined duration.[3][14] A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound, from initial method development to the final stability report.

Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis and Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Method Validation (as per ICH guidelines) A->B C Subject this compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Identify Degradation Products and Degradation Pathways C->D E Long-Term Stability Testing (e.g., 25°C/60% RH) D->E F Accelerated Stability Testing (e.g., 40°C/75% RH) D->F G Analyze Samples at Pre-defined Time Points E->G F->G H Determine Shelf-life and Recommend Storage Conditions G->H I Prepare Stability Report H->I

Caption: Workflow for this compound Stability Assessment.

Conclusion

While specific stability data for this compound is limited, the extensive information available for Guaifenesin provides a solid foundation for designing and executing a comprehensive stability testing program. The protocols and comparative framework outlined in this guide will enable researchers to establish a detailed stability profile for this compound, ensuring its quality, safety, and efficacy throughout its lifecycle. The key will be a direct, head-to-head comparison with its non-deuterated counterpart under identical stress conditions to elucidate any differences in stability imparted by the deuterium (B1214612) substitution.

References

The Gold Standard for Guaifenesin Bioanalysis: A Comparative Guide to Linearity and Range Using Guaifenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic and bioequivalence studies. When quantifying Guaifenesin (B1672422), the choice of an appropriate internal standard is a critical factor influencing the method's performance. This guide provides a comprehensive comparison of the linearity and range of analytical methods for Guaifenesin, with a focus on the use of the deuterated internal standard, Guaifenesin-D5 (also referred to as rac-Guaifenesin-d3), against common non-isotopically labeled alternatives.

Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and co-behavior effectively normalize for variability, leading to enhanced precision and accuracy.[1] This guide presents experimental data and detailed methodologies to assist in the selection of the most suitable internal standard for your analytical needs.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the linearity and sensitivity of a bioanalytical method. The following table summarizes the performance characteristics of various internal standards used for the quantification of Guaifenesin in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Internal StandardAnalyteLinear RangeLower Limit of Quantification (LLOQ)Correlation Coefficient (r²)Analytical Method
This compound Guaifenesin8 - 2200 ng/mL8 ng/mL> 0.99LC-MS/MS
GlibenclamideGuaifenesin23.966 - 6001.154 ng/mL[2]23.966 ng/mL[2]Not ReportedLC-MS/MS[2]
MephenesinGuaifenesin25 - 1000 ng/mL[3]25 ng/mL[3]> 0.99GC-ECD[3]
Tetryzoline HClGuaifenesin50 - 1500 ng/mL[4]50 ng/mL[4]> 0.99UPLC-MS/MS[4]

Data compiled from multiple sources.[1][2][3][4][5]

As the data indicates, the use of this compound as an internal standard allows for a significantly lower limit of quantification (LLOQ) compared to the non-deuterated alternatives, demonstrating superior sensitivity.[1] This enhanced sensitivity is crucial for accurately characterizing the pharmacokinetic profile of Guaifenesin, especially at lower concentrations.

Signaling Pathway of Guaifenesin

Understanding the mechanism of action of a drug is fundamental in pharmaceutical research. Guaifenesin is an expectorant that is thought to work by stimulating receptors in the gastric mucosa. This stimulation triggers a vagally mediated reflex, leading to an increase in the volume and a decrease in the viscosity of bronchial secretions, which facilitates their removal.[5]

Guaifenesin Signaling Pathway cluster_0 Stomach cluster_1 Nervous System cluster_2 Respiratory Tract Guaifenesin Guaifenesin (Oral) GastricMucosa Gastric Mucosa Receptors Guaifenesin->GastricMucosa Stimulation VagalAfferent Vagal Afferent Nerves GastricMucosa->VagalAfferent ParasympatheticReflex Parasympathetic Reflex VagalAfferent->ParasympatheticReflex Signal to CNS VagalEfferent Vagal Efferent Nerves ParasympatheticReflex->VagalEfferent Efferent Signal BronchialGlands Bronchial Glands VagalEfferent->BronchialGlands Stimulation IncreasedSecretions Increased, Less Viscous Mucus Secretions BronchialGlands->IncreasedSecretions

Guaifenesin's Proposed Mechanism of Action.

Experimental Protocol for Linearity and Range Assessment

A detailed and standardized protocol is essential for the validation of a bioanalytical method. The following is a generalized procedure for assessing the linearity and range of a Guaifenesin assay using an internal standard.

1. Preparation of Stock and Working Solutions:

  • Guaifenesin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Guaifenesin reference standard in a suitable solvent (e.g., methanol).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the chosen internal standard (e.g., this compound) in the same solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions of Guaifenesin by serial dilution of the stock solution to create calibration standards at a minimum of five different concentration levels.

  • IS Working Solution: Prepare a working solution of the internal standard at a constant concentration.

2. Preparation of Calibration Curve Standards:

  • Spike a known volume of the appropriate biological matrix (e.g., human plasma) with the Guaifenesin working standard solutions to achieve the desired concentrations for the calibration curve.

  • Add a fixed volume of the IS working solution to each calibration standard.

3. Sample Preparation:

  • Perform sample extraction using a validated method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences.

  • Evaporate the extracted samples to dryness and reconstitute in the mobile phase.

4. Instrumental Analysis:

  • Instrumentation: A validated LC-MS/MS or HPLC system.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions (for LC-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both Guaifenesin and the internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Guaifenesin to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for the correlation coefficient is typically ≥ 0.99.

  • The linear range is the concentration range over which the assay is demonstrated to be linear, accurate, and precise.

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the linearity and range of an analytical method for Guaifenesin.

Linearity and Range Assessment Workflow start Start prep_standards Prepare Calibration Standards (Guaifenesin + Internal Standard) start->prep_standards sample_prep Sample Preparation (e.g., SPE, LLE) prep_standards->sample_prep instrument_analysis Instrumental Analysis (LC-MS/MS or HPLC) sample_prep->instrument_analysis data_acquisition Data Acquisition (Peak Area Ratios) instrument_analysis->data_acquisition calibration_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) data_acquisition->calibration_curve regression_analysis Linear Regression Analysis (Determine r², Slope, Intercept) calibration_curve->regression_analysis define_range Define Linear Range (Based on Accuracy and Precision) regression_analysis->define_range end End define_range->end

Workflow for Linearity and Range Assessment.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. For the quantification of Guaifenesin, the use of a deuterated internal standard such as this compound offers superior sensitivity, as evidenced by a lower limit of quantification compared to non-isotopically labeled alternatives. This enhanced performance is critical for generating high-quality data in pharmacokinetic and clinical studies. While other internal standards can provide acceptable results, this compound is the recommended choice for assays requiring the highest levels of accuracy and precision. The provided experimental protocol and workflow offer a comprehensive framework for assessing the linearity and range of your Guaifenesin bioanalytical method.

References

Determining the Limit of Detection and Quantification for Guaifenesin: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the limit of detection (LOD) and limit of quantification (LOQ) is a critical aspect of bioanalytical method validation, ensuring the reliability of data at low analyte concentrations. This guide provides a comprehensive comparison of methodologies for establishing the LOD and LOQ of Guaifenesin (B1672422), with a particular focus on the impact of internal standard selection. The use of a stable isotope-labeled internal standard, such as Guaifenesin-D5, is often considered the gold standard in quantitative mass spectrometry. This guide will compare its performance against other non-isotopic alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards

The choice of internal standard can significantly influence the sensitivity and robustness of an analytical method. A deuterated internal standard like this compound is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, which helps to compensate for matrix effects and procedural losses. This leads to improved accuracy and precision, particularly at the lower limits of quantification.

Below is a summary of the performance of different internal standards used in the quantification of Guaifenesin.

Internal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Analytical MethodReference
Guaifenesin-d3 Not explicitly stated8 ng/mLLC-MS/MS[1]
Glibenclamide Not explicitly stated23.966 ng/mLLC-MS/MS[2]
Mephenesin Not explicitly statedNot explicitly statedGC-ECD[3]
None (RP-HPLC) 0.01 µg/mL (10 ng/mL)0.05 µg/mL (50 ng/mL)RP-HPLC-UV[4]
None (RP-HPLC) 0.024 µg/mL (24 ng/mL)0.07 µg/mL (70 ng/mL)RP-HPLC-UV[5]

As the data indicates, the use of a deuterated internal standard (Guaifenesin-d3) allows for a significantly lower LOQ compared to the non-deuterated internal standard, Glibenclamide, demonstrating superior sensitivity.[1] Methods that do not employ an internal standard, such as the RP-HPLC-UV methods, may have higher LOD and LOQ values.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are the experimental protocols for the determination of Guaifenesin using different internal standards.

Method 1: Quantification of Guaifenesin using Guaifenesin-d3 Internal Standard by LC-MS/MS

This method is adapted from a validated bioanalytical procedure for the quantification of Guaifenesin in human plasma.[1]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 200 µL of human plasma, add 25 µL of Guaifenesin-d3 internal standard solution.

    • Vortex for 30 seconds.

    • Load the entire sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: Agilent 1200 Series HPLC

    • Column: Reversed-phase C18 (specific dimensions and particle size may vary)

    • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid in water.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Guaifenesin: m/z 199.1 → 125.1

      • Guaifenesin-d3: m/z 202.1 → 128.1

  • LOD and LOQ Determination: The LOD and LOQ are determined based on the signal-to-noise (S/N) ratio. The LOD is typically established at a S/N ratio of 3:1, while the LOQ is established at a S/N ratio of 10:1 by injecting a series of diluted solutions of known concentrations.[5][6] Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[7]

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Method 2: Quantification of Guaifenesin using Glibenclamide Internal Standard by LC-MS/MS

This method is based on a validated procedure for the quantification of Guaifenesin in human plasma.[2]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 500 µL of human plasma, add 50 µL of Glibenclamide internal standard solution.

    • Add 3 mL of extraction solvent (e.g., ethyl acetate).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: THERMO

    • Column: Kromosil C18 (150mm x 4.6mm, 5µm)[2]

    • Mobile Phase: Methanol: 0.1% formic acid (90:10 v/v)[2]

    • Flow Rate: 0.600 mL/min[2]

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Thermo TSQ Quantum mass spectrometer[2]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

    • Detection Mode: MRM

    • MRM Transitions:

      • Guaifenesin: m/z 163.000

      • Glibenclamide: m/z 368.968

  • LOD and LOQ Determination: The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy.[2] The LOD can be determined using the signal-to-noise ratio approach or calculated from the calibration curve data as described in Method 1.

Visualizing the Workflow

The following diagrams illustrate the key workflows in determining the LOD and LOQ of Guaifenesin.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Calculation start Spiked Plasma Sample (Guaifenesin + IS) extraction Extraction (SPE or LLE) start->extraction reconstitution Reconstitution extraction->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection calibration Calibration Curve Construction detection->calibration calculation LOD & LOQ Calculation calibration->calculation

Caption: Experimental workflow for LOD and LOQ determination.

Calculation_Methods cluster_methods LOD/LOQ Calculation Approaches cluster_sn S/N Ratio cluster_cal Calibration Curve method1 Signal-to-Noise Ratio lod_sn LOD ≈ 3:1 method1->lod_sn loq_sn LOQ ≈ 10:1 method1->loq_sn method2 Calibration Curve Method lod_cal LOD = 3.3 * (σ/S) method2->lod_cal loq_cal LOQ = 10 * (σ/S) method2->loq_cal

Caption: Common methods for calculating LOD and LOQ.

References

Superior Accuracy and Precision in Guaifenesin Quantification with Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of analytical methodologies underscores the enhanced performance of Guaifenesin-D5 in achieving reliable and reproducible quantification of Guaifenesin in complex biological matrices. This guide provides an objective comparison of analytical methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most robust analytical strategy.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis. Its chemical and physical properties are nearly identical to the analyte of interest, Guaifenesin, ensuring it behaves similarly during sample preparation and analysis. This co-behavior effectively normalizes for variations in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision compared to other quantification approaches.

Comparative Analysis of Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Guaifenesin in biological samples due to its high sensitivity and selectivity. The choice of internal standard is a critical factor influencing the method's performance. The following tables summarize the performance characteristics of different analytical methods for Guaifenesin quantification.

Table 1: Performance Comparison of LC-MS/MS Methods with Different Internal Standards

Internal StandardAnalyteLLOQ (ng/mL)Accuracy (%)Precision (% RSD)MatrixReference
Guaifenesin-d3 Guaifenesin8Not specifiedNot specifiedHuman Plasma[1]
GlibenclamideGuaifenesin23.966Within ±5%Within 5%Human Plasma[2]
Tetryzoline HClGuaifenesin50 (LLOQ)100.24 - 113.363.90 - 7.15Human Plasma[3]

LLOQ: Lower Limit of Quantification; % RSD: Percent Relative Standard Deviation.

As evidenced by the data, the use of a deuterated internal standard allows for a significantly lower limit of quantification, demonstrating superior sensitivity. While specific accuracy and precision values for the Guaifenesin-d3 method were not detailed in the available documentation, the use of a stable isotope-labeled internal standard is fundamentally designed to enhance these parameters. Methods employing other internal standards report accuracy and precision within acceptable limits, though at higher LLOQs.

Table 2: Performance of RP-HPLC Methods for Guaifenesin Quantification (without Internal Standard)

MethodLinearity (µg/mL)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC 120 - 6098.8 - 101.41.730.010.05[4]
RP-HPLC 210 - 5099.69 - 101.20.450.0240.07[5]
RP-HPLC 310 - 35Not specifiedNot specified0.230.78
RP-HPLC 450 - 15099.55Not specified0.0080.025[6]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Reverse-phase high-performance liquid chromatography (RP-HPLC) methods are also employed for Guaifenesin quantification, often in pharmaceutical dosage forms. While these methods can demonstrate good accuracy and precision, they typically lack the sensitivity and specificity of LC-MS/MS, particularly for bioanalytical applications. Furthermore, the absence of an internal standard can make them more susceptible to variations in sample preparation and injection volume.

Experimental Protocols

LC-MS/MS Method with Glibenclamide Internal Standard

A detailed protocol for an LC-MS/MS method for the quantification of Guaifenesin in human plasma is outlined below.

  • Sample Preparation: Liquid-liquid extraction (LLE) was used to extract Guaifenesin and the internal standard, Glibenclamide, from human plasma.[2]

  • Chromatography: Chromatographic separation was achieved on a Kromosil C18 column (150mm x 4.6mm, 5µm).[2] The mobile phase consisted of an isocratic mixture of methanol (B129727) and 0.1% formic acid (90:10 v/v) at a flow rate of 0.6 mL/min.[2]

  • Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection.[2] The mass transition ion-pair monitored was m/z 163.000 for Guaifenesin.[2]

UPLC-MS/MS Method with Tetryzoline HCl Internal Standard

The following provides a summary of a UPLC-MS/MS method for the simultaneous determination of Guaifenesin and Bromhexine in human plasma.

  • Sample Preparation: Liquid-liquid extraction was employed for sample preparation.[3]

  • Chromatography: A Kinetex C18 column (100 Å, 2.6 µm X 50 mm X 4.6 mm) was used with an isocratic mobile phase of methanol and water (95:5, v/v) at a flow rate of 1 mL/min.[3]

  • Detection: Detection was performed using a mass spectrometer in positive ionization mode, monitoring the transition of m/z 199 → 125 for Guaifenesin.[3]

RP-HPLC Method

A representative RP-HPLC method for the quantification of Guaifenesin in bulk and tablet dosage forms is described below.

  • Chromatography: Separation was achieved using a Cosmosil C18 column (100 × 2.1 mm, 5 μm).[4] The mobile phase was a mixture of phosphate (B84403) buffer and acetonitrile (B52724) (60:40 v/v) at a flow rate of 1 ml/min.[4]

  • Detection: A UV-Visible detector set at a wavelength of 232 nm was used for quantification.[4]

Workflow for Guaifenesin Quantification using an Internal Standard

The following diagram illustrates a typical experimental workflow for the quantification of Guaifenesin in a biological matrix using an internal standard-based method.

Guaifenesin Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Biological Matrix Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Prepared Sample Data_Processing Data Processing & Quantification LC_MS->Data_Processing Peak Area Ratios Report Concentration of Guaifenesin Data_Processing->Report

Caption: Experimental workflow for Guaifenesin quantification.

References

A Comparative Analysis of Guaifenesin-D5 Versus Non-Isotopic Internal Standards in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug development and research, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison between the deuterated internal standard, Guaifenesin-D5, and non-isotopic (or structural analogue) internal standards. The information presented herein, supported by experimental data and detailed methodologies, is intended to guide researchers, scientists, and drug development professionals in selecting the most suitable internal standard for their analytical needs.

Internal standards (IS) are indispensable in liquid chromatography-mass spectrometry (LC-MS) based quantification for correcting analytical variability.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during sample preparation, injection, and analysis.[1][2] The two primary types of internal standards are stable isotope-labeled (SIL), such as the deuterated this compound, and non-isotopic or structural analogues.[1][3]

This compound, a deuterated form of Guaifenesin, is considered a gold-standard internal standard for quantitative analysis. The substitution of hydrogen atoms with deuterium, a stable isotope, results in a mass shift that allows for differentiation from the analyte by the mass spectrometer, while maintaining nearly identical chemical and physical properties. This similarity ensures co-elution and similar behavior during extraction and ionization, which is crucial for effectively mitigating matrix effects. Non-isotopic internal standards, on the other hand, are structurally similar but not identical to the analyte. While often more accessible and less expensive, their differing physicochemical properties can lead to variations in chromatographic retention times and extraction efficiencies, potentially compromising data reliability.

Data Presentation: Performance Comparison

The superiority of deuterated internal standards like this compound is most evident in their ability to minimize the impact of matrix effects and enhance data quality. The following table summarizes key performance differences based on established analytical validation parameters.

Parameter This compound (Deuterated IS) Non-Isotopic IS (e.g., Mephenesin) Rationale
Matrix Effect Compensation ExcellentVariableThis compound co-elutes with Guaifenesin, experiencing the same matrix environment, thus providing more accurate compensation for ion suppression or enhancement. Non-isotopic standards may have different retention times, leading to incomplete compensation.
Accuracy & Precision HighModerate to HighThe close physicochemical mimicry of the analyte leads to better correction for variability, resulting in higher accuracy and precision. The CV of the IS-normalized matrix factor is typically lower with deuterated standards.
Recovery Correction ExcellentVariableSimilar extraction efficiency to the analyte across various conditions. Differences in physicochemical properties can lead to inconsistent recovery for non-isotopic standards.
Robustness HighModerateLess susceptible to variations in chromatographic conditions such as flow rate and mobile phase composition.
Limit of Quantification (LOQ) LowerHigherSuperior compensation for matrix effects allows for more reliable quantification at lower concentrations.
Cost & Availability Higher cost, may require custom synthesis.Generally lower cost and more readily available.

Experimental Protocols

To objectively evaluate the performance of this compound against a non-isotopic internal standard, a series of validation experiments should be conducted. Below are detailed methodologies for key experiments.

1. Evaluation of Matrix Effects

Objective: To assess the ability of this compound and a non-isotopic internal standard to compensate for matrix effects in a biological matrix (e.g., human plasma).

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of Guaifenesin and the internal standards (this compound and a non-isotopic IS) in a clean solvent.

    • Set 2 (Matrix with Analyte): Spike blank, extracted plasma from multiple sources with Guaifenesin at a known concentration.

    • Set 3 (Matrix with IS): Spike blank, extracted plasma from the same sources with the internal standards at their working concentrations.

  • Analysis: Analyze all prepared samples via LC-MS/MS.

  • Data Analysis:

    • Calculate the Matrix Factor (MF): MF is the ratio of the peak area of the analyte in the presence of the matrix (Set 2) to the peak area in the neat solution (Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Calculate the IS-Normalized Matrix Factor: Divide the MF of the analyte by the MF of the internal standard.

    • Calculate the Coefficient of Variation (CV): Determine the CV of the IS-normalized MF across the different matrix sources for both internal standards. A lower CV indicates better compensation for matrix effect variability.

2. Robustness Testing

Objective: To evaluate the reliability of the analytical method when small, deliberate changes are made to the method parameters.

Methodology:

  • Parameter Variation: Intentionally vary critical LC-MS/MS parameters one at a time. Examples include:

    • Flow Rate: ± 0.05 mL/min from the nominal rate.

    • Column Temperature: ± 5 °C from the nominal temperature.

    • Mobile Phase Composition: ± 2% of the organic modifier.

  • Sample Analysis: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate under each varied condition.

  • Data Analysis:

    • Record the retention times of Guaifenesin and the internal standard.

    • Calculate the peak area ratio of Guaifenesin to the internal standard.

    • Calculate the percentage relative standard deviation (%RSD) of the peak area ratios. A lower %RSD indicates greater method robustness.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts discussed in this guide.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Biological Sample (e.g., Plasma) Biological Sample (e.g., Plasma) Spike with Internal Standard Spike with Internal Standard Biological Sample (e.g., Plasma)->Spike with Internal Standard Extraction (e.g., SPE, LLE) Extraction (e.g., SPE, LLE) Spike with Internal Standard->Extraction (e.g., SPE, LLE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (e.g., SPE, LLE)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Peak Integration->Calculate Analyte/IS Ratio Quantification using Calibration Curve Quantification using Calibration Curve Calculate Analyte/IS Ratio->Quantification using Calibration Curve cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry (Ion Source) Analyte Analyte Co-elution Analyte->Co-elution Deuterated IS Deuterated IS Deuterated IS->Co-elution Non-Isotopic IS Non-Isotopic IS Separate Elution Non-Isotopic IS->Separate Elution Matrix Components Matrix Components Ion Suppression/Enhancement Ion Suppression/Enhancement Matrix Components->Ion Suppression/Enhancement Co-elution->Ion Suppression/Enhancement Same Matrix Effect Separate Elution->Ion Suppression/Enhancement Different Matrix Effect Guaifenesin Guaifenesin Stimulates Gastric Mucosa Receptors Stimulates Gastric Mucosa Receptors Guaifenesin->Stimulates Gastric Mucosa Receptors Vagally Mediated Reflex Vagally Mediated Reflex Stimulates Gastric Mucosa Receptors->Vagally Mediated Reflex Increased Volume & Decreased Viscosity of Bronchial Secretions Increased Volume & Decreased Viscosity of Bronchial Secretions Vagally Mediated Reflex->Increased Volume & Decreased Viscosity of Bronchial Secretions Easier Mucus Clearance Easier Mucus Clearance Increased Volume & Decreased Viscosity of Bronchial Secretions->Easier Mucus Clearance

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards for Guaifenesin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal decision in the validation of bioanalytical methods. This guide provides an objective comparison of the performance of the deuterated internal standard, Guaifenesin-D5, against non-deuterated alternatives, supported by experimental data and detailed methodologies in alignment with regulatory expectations.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, advocate for the use of SIL internal standards due to their ability to effectively compensate for variability during sample preparation and analysis.[1][3] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in the analytical workflow.[1] Deuterated internal standards are chemically identical to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium, a stable isotope.[4][5] This near-identical nature ensures co-elution during chromatography and similar behavior during extraction and ionization, leading to enhanced accuracy and precision.[5][6]

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The superiority of a deuterated internal standard is evident when comparing key bioanalytical validation parameters. The following tables summarize the performance characteristics of Guaifenesin (B1672422) analysis using a deuterated internal standard versus common non-deuterated (structural analog) internal standards like Mephenesin and Glibenclamide.

Table 1: Comparison of Key Performance Metrics for Guaifenesin Quantification

ParameterThis compound (Deuterated IS)Mephenesin (Structural Analog IS)Glibenclamide (Structural Analog IS)
Limit of Quantification (LOQ) 8 ng/mL[6][7]100 ng/mL[6]23.966 ng/mL[6][8]
Precision (%CV) at LLOQ < 15%[6]4.8 - 8.7% (intra-day)[6][9]1.43%[6][8]
Accuracy (%) at LLOQ Within ± 20% of nominal value[6]Within 15.4% of true value[6][9]98.92%[6][8]
Recovery (%) Consistent and reproducible[7]88.6 - 97.6%[6][9]102.83%[6][8]
Matrix Effect Minimal and compensated[1]Potential for differential matrix effectsPotential for differential matrix effects

Table 2: Summary of Linearity Data

Internal StandardLinear RangeCorrelation Coefficient (r²)
This compound 8–2200 ng/mL[7]≥ 0.99
Mephenesin 50-1000 ng/mL and 1-4 µg/mL[9]Not specified
Glibenclamide 23.966 to 6001.154 ng/mL[8]≥ 0.99

As the data illustrates, the use of a deuterated internal standard like this compound generally allows for a lower limit of quantification, demonstrating superior sensitivity.[6] While non-deuterated internal standards can provide acceptable performance, they may not offer the same level of precision and accuracy, especially at lower analyte concentrations.[4][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical assays. The following are summarized experimental protocols for the quantification of Guaifenesin in human plasma using both a deuterated and a non-deuterated internal standard.

Method 1: Quantification of Guaifenesin using this compound Internal Standard

This method outlines a typical LC-MS/MS procedure for the quantification of Guaifenesin in human plasma using its deuterated internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Guaifenesin and this compound in a suitable organic solvent (e.g., methanol).

  • Prepare working solutions for calibration standards and quality control (QC) samples by diluting the Guaifenesin stock solution.

  • Prepare a working solution of this compound at a constant concentration to be added to all samples.

2. Sample Preparation (Solid Phase Extraction - SPE):

  • To 100 µL of human plasma, add the this compound internal standard working solution.

  • Pre-treat the plasma sample (e.g., with acid or buffer).

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.[6][7]

3. Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: Reversed-phase C18 column.[6]

  • Mobile Phase: Isocratic elution with a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).[8]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.[10]

  • Ionization Mode: Positive Ion Electrospray Ionization (ESI+).[10]

  • Detection: Multiple Reaction Monitoring (MRM).[7]

    • Guaifenesin Transition: m/z 199 -> 125[10]

    • This compound Transition: Monitor the appropriate mass transition for the deuterated standard.

4. Method Validation:

  • The method should be validated according to FDA/ICH M10 guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and matrix effect.[6]

Method 2: Quantification of Guaifenesin using Glibenclamide Internal Standard

This method describes an alternative approach using a non-deuterated, structurally unrelated internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare separate stock solutions of Guaifenesin and Glibenclamide in methanol.

  • Prepare serial dilutions of Guaifenesin for calibration standards and QCs.

  • Prepare a working solution of Glibenclamide.

2. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To a volume of human plasma, add the Glibenclamide internal standard working solution.

  • Add an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

  • Vortex mix and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.[8]

3. Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic Column: Kromosil C18 (150mm x 4.6mm, 5µm).[8]

  • Mobile Phase: Methanol: 0.1% formic acid (90:10 v/v).[8]

  • Flow Rate: 0.600 mL/min.[8]

  • Ionization Mode: Positive Ion Electrospray Ionization (ESI+).[8]

  • Detection: Multiple Reaction Monitoring (MRM).[8]

    • Guaifenesin Transition: m/z 163.0[8]

    • Glibenclamide Transition: m/z 368.968[8]

4. Method Validation:

  • The method was validated with a linear range of 23.966 to 6001.154 ng/mL for Guaifenesin.[8] The validation should follow regulatory guidelines.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams depict the logical workflow and signaling pathways relevant to the use of internal standards in bioanalysis.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Curve Calibration Curve Generation Ratio->Curve Quant Quantification Curve->Quant

Caption: A typical experimental workflow for bioanalytical method validation using an internal standard.

matrix_effect_logic cluster_ideal Ideal Scenario (Deuterated IS) cluster_nonideal Potential Issue (Non-Deuterated IS) Analyte1 Analyte Suppression1 Ion Suppression/ Enhancement Analyte1->Suppression1 IS1 Deuterated IS IS1->Suppression1 Matrix1 Matrix Components Matrix1->Suppression1 Result1 Accurate Quantification Suppression1->Result1 Compensated Signal Analyte2 Analyte Suppression2a Ion Suppression/ Enhancement (Analyte) Analyte2->Suppression2a IS2 Analog IS Suppression2b Ion Suppression/ Enhancement (IS) IS2->Suppression2b Matrix2 Matrix Components Matrix2->Suppression2a Matrix2->Suppression2b Result2 Potentially Biased Quantification Suppression2a->Result2 Suppression2b->Result2

References

Safety Operating Guide

Navigating the Safe Disposal of Guaifenesin-D5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Guaifenesin-D5, ensuring the mitigation of risks and adherence to environmental regulations. While this compound is a deuterated form of Guaifenesin, its disposal protocol aligns with that of the parent compound, as the isotopic labeling does not significantly alter its chemical properties or hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves.
Body Protection A lab coat or other protective clothing to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

This compound Waste Classification

This compound should be treated as a hazardous chemical waste. It is imperative to manage it in accordance with local, state, and federal regulations for hazardous materials. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Disposal of this compound

This protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.

Materials:

  • Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)

  • Hazardous waste container (clearly labeled, compatible material, with a secure lid)

  • Combustible solvent (e.g., ethanol, if permitted by your institution's waste disposal guidelines)

  • Chemical fume hood

Procedure:

  • Consult Institutional Guidelines: Before beginning, review your institution's specific chemical waste disposal procedures and guidelines. These protocols are designed to ensure compliance with local regulations.

  • Prepare the Waste:

    • If dealing with solid this compound, carefully transfer the material into a designated hazardous waste container inside a chemical fume hood to avoid dust formation.

    • For solutions of this compound, the primary disposal method is to offer the surplus and non-recyclable solution to a licensed disposal company.

    • An alternative, if permitted by your institution, is to dissolve or mix the material with a combustible solvent. This should be done in a chemical fume hood.

  • Container Management:

    • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any solvents used in the mixture.

    • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel. The container must be kept tightly closed except when adding waste.

  • Arrange for Pickup: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or a contracted waste disposal service.

  • Decontaminate and Dispose of Empty Containers:

    • Triple rinse empty containers that held this compound with a suitable solvent.

    • Collect the rinsate as hazardous waste and add it to your this compound waste container.

    • After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label before disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe consult_ehs Consult Institutional EHS Guidelines ppe->consult_ehs is_solid Is the waste solid or a solution? consult_ehs->is_solid solid_waste Transfer solid to hazardous waste container in a fume hood. is_solid->solid_waste Solid solution_waste Transfer solution to hazardous waste container. is_solid->solution_waste Solution label_container Label container: 'Hazardous Waste' 'this compound' List any solvents. solid_waste->label_container solution_waste->label_container store_waste Store sealed container in designated Satellite Accumulation Area. label_container->store_waste request_pickup Request waste pickup from EHS. store_waste->request_pickup decontaminate Triple rinse empty containers. Collect rinsate as hazardous waste. request_pickup->decontaminate dispose_container Dispose of decontaminated container. decontaminate->dispose_container end End dispose_container->end

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.